Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKDXIFGPWUKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479659 | |
| Record name | Tert-butyl 2-amino-2-methylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84758-81-6 | |
| Record name | Tert-butyl 2-amino-2-methylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 2-amino-2-methylpropanoate hydrochloride: A Versatile Building Block for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic chemistry. Also known by its common abbreviation H-Aib-OtBu·HCl (where Aib stands for α-aminoisobutyric acid), this compound is a protected derivative of a non-proteinogenic amino acid. Its unique structural features, particularly the sterically hindered gem-dimethyl groups and the acid-labile tert-butyl ester, make it an invaluable tool in solid-phase peptide synthesis (SPPS) for the creation of novel peptides and peptidomimetics with enhanced stability and specific conformations.
Core Physicochemical Properties
The physical and chemical properties of H-Aib-OtBu·HCl are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | H-Aib-OtBu·HCl, α-Aminoisobutyric acid tert-butyl ester HCl | [1][2] |
| CAS Number | 84758-81-6 | [1][2][3] |
| Molecular Formula | C₈H₁₈ClNO₂ | [4] |
| Molecular Weight | 195.69 g/mol | [1][2][4] |
| Appearance | White to light-yellow crystalline powder | |
| Melting Point | 178-182 °C | |
| Solubility | Soluble in water and 1% acetic acid | [1] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [1] |
| InChI Key | YZKDXIFGPWUKTI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N.Cl | [1][2] |
Synthesis and Purification
The most common route for synthesizing H-Aib-OtBu·HCl involves the direct esterification of α-aminoisobutyric acid using isobutylene under acidic conditions, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of tert-butyl amino acid esters.
Materials:
-
α-Aminoisobutyric acid (Aib)
-
Dioxane (anhydrous)
-
Isobutylene
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (gas or concentrated solution)
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: In a high-pressure autoclave, suspend α-aminoisobutyric acid (1.0 eq) in anhydrous dioxane.
-
Add a catalytic amount of a strong acid like PTSA or H₂SO₄ (e.g., 0.1 eq).
-
Cool the vessel and introduce a significant excess of condensed isobutylene (e.g., 3-5 eq).
-
Seal the autoclave and stir the mixture at room temperature for 4-5 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene. Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with a 10% sodium bicarbonate solution, water, and finally with brine to neutralize the acid and remove water-soluble impurities.
-
Dry the organic phase (dioxane/ether layer) over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 2-amino-2-methylpropanoate as a free base.
-
Salt Formation: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to 0°C.
-
Slowly add one equivalent of a cooled, saturated solution of HCl in diethyl ether (or bubble HCl gas through the solution).
-
A white precipitate of the hydrochloride salt will form. Stir for an additional 30 minutes.
-
Isolation: Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure this compound.
Experimental Workflow: Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of H-Aib-OtBu·HCl is as a protected amino acid in the Fmoc/tBu orthogonal protection strategy, a dominant methodology in modern SPPS.
-
α-Amino Group Protection: The N-terminus of the peptide chain is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain/C-Terminus Protection: Reactive side chains and the C-terminus of amino acids (like the carboxylic acid in H-Aib-OtBu·HCl) are protected by acid-labile groups, most commonly the tert-butyl (tBu) group.
This orthogonality allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) to allow for chain elongation, while the tBu group remains intact. The tBu group is only removed during the final cleavage step using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).
Experimental Protocol: Single SPPS Coupling Cycle
This protocol outlines the incorporation of H-Aib-OtBu·HCl into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in Dimethylformamide (DMF)
-
H-Aib-OtBu·HCl
-
Coupling Reagents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the H-Aib-OtBu·HCl (1.5-3.0 eq relative to resin loading).
-
Dissolve H-Aib-OtBu·HCl, a coupling reagent (e.g., HBTU, 1.0 eq relative to the amino acid), and a base (e.g., DIPEA, 2.0 eq relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
Logical Workflow: Fmoc/tBu SPPS Cycle
Analytical Characterization
Confirmation of the structure and purity of H-Aib-OtBu·HCl is typically achieved through NMR and IR spectroscopy.
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
δ ~1.50 ppm (singlet, 9H): Protons of the tert-butyl (-C(CH₃)₃) ester group.
-
δ ~1.65 ppm (singlet, 6H): Protons of the two methyl groups on the α-carbon (-C(CH₃)₂).
-
δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which may exchange with deuterium in solvents like D₂O.
-
-
¹³C NMR (in CDCl₃):
-
δ ~25 ppm: Methyl carbons of the gem-dimethyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl ester group.
-
δ ~57 ppm: Quaternary α-carbon.
-
δ ~83 ppm: Quaternary carbon of the tert-butyl ester.
-
δ ~173 ppm: Carbonyl carbon of the ester.
-
-
FT-IR (KBr Pellet):
-
~3000-3200 cm⁻¹: N-H stretching of the ammonium group.
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1730-1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1600 cm⁻¹: N-H bending (asymmetric) of the ammonium group.
-
~1150-1250 cm⁻¹: C-O stretching of the ester.
-
Biological Relevance: A Gateway to Cell-Penetrating Peptides
While H-Aib-OtBu·HCl is a synthetic building block without direct biological activity, the α-aminoisobutyric acid (Aib) residue it provides is of significant interest in drug development. Incorporating Aib into peptides can induce a helical conformation and provide resistance to proteolytic degradation.
A key application is in the design of Cell-Penetrating Peptides (CPPs) . These are short peptides capable of traversing cellular membranes to deliver therapeutic cargo, such as oligonucleotides, proteins, or small molecule drugs, into the cell's interior.[5][6] Aib-containing CPPs have been shown to have enhanced cellular uptake compared to their natural counterparts.[5]
The general mechanism involves an initial electrostatic interaction with the cell membrane, followed by internalization through endocytosis or direct translocation.[7][8][9]
Signaling Pathway: CPP-Mediated Cargo Delivery
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 84758-81-6 [sigmaaldrich.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tert-butyl 2-amino-2-methylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as α-Aminoisobutyric acid tert-butyl ester hydrochloride (H-Aib-OtBu·HCl), is a non-proteinogenic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. Its sterically hindered nature, conferred by the geminal dimethyl groups at the α-carbon, imparts unique conformational constraints on peptides, influencing their secondary structure and enhancing their stability against enzymatic degradation. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
This compound is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib). The presence of the tert-butyl ester provides a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate;hydrochloride | [1] |
| Synonyms | H-Aib-OtBu·HCl, α-Aminoisobutyric acid tert-butyl ester hydrochloride, 2-Amino-2-methylpropionic acid tert-butyl ester hydrochloride | [2][3] |
| CAS Number | 84758-81-6 | [1] |
| Molecular Formula | C₈H₁₈ClNO₂ | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White to light-yellow powder or crystals | |
| SMILES | CC(C)(C)OC(=O)C(C)(C)N.Cl | [1] |
| InChI | InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Assignments |
| ¹H NMR | - Singlet (~1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. - Singlet (~1.6 ppm) corresponding to the six equivalent protons of the two methyl groups at the α-carbon. - Broad singlet (variable, downfield) for the amine protons (NH₃⁺). |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group. - Signal for the methyl carbons of the tert-butyl group. - Signal for the quaternary α-carbon. - Signal for the two equivalent methyl carbons at the α-carbon. - Signal for the carbonyl carbon of the ester. |
| FT-IR (cm⁻¹) | - Strong C=O stretch of the ester group (~1730 cm⁻¹). - N-H bending vibrations of the ammonium salt. - C-H stretching and bending vibrations of the methyl and tert-butyl groups. - C-O stretching of the ester. |
| Mass Spec. | - The molecular ion peak [M]⁺ (for the free base) would be at m/z 159. The hydrochloride salt would likely show the [M+H]⁺ peak at m/z 160. - Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺) and other alkyl fragments. |
Synthesis
The synthesis of this compound is typically achieved through the esterification of 2-aminoisobutyric acid. A common method involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.[4]
General Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
2-Aminoisobutyric acid
-
Isobutylene (liquefied or generated in situ)
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dioxane, dichloromethane)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
2-Aminoisobutyric acid is suspended in an anhydrous solvent.
-
A catalytic amount of a strong acid is added.
-
The mixture is cooled, and an excess of isobutylene is introduced.
-
The reaction is stirred in a sealed vessel at room temperature until completion (monitored by TLC or other suitable methods).
-
The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the free base of the tert-butyl ester.
-
The free base is dissolved in a dry, non-protic solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.[4]
Applications in Drug Development and Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the Aib residue into peptides has profound effects on their conformation and biological activity.
Conformational Constraints and Enhanced Stability
The gem-dimethyl groups of the Aib residue sterically restrict the peptide backbone's rotational freedom, favoring helical conformations (α-helix or 3₁₀-helix).[5] This pre-organization can lead to peptides with higher receptor binding affinity and specificity. Furthermore, the α,α-disubstitution makes the adjacent peptide bonds resistant to cleavage by many proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[5]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This compound is used in the Fmoc/tBu SPPS strategy. The tert-butyl ester serves as the C-terminal protecting group when it is the first amino acid attached to the resin, or it protects the side-chain carboxyl group of other amino acids.
General SPPS Cycle using H-Aib-OtBu·HCl:
-
Resin Preparation: A suitable solid support (e.g., Wang resin, Rink amide resin) is swelled in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: For the first coupling, the carboxyl group of an N-Fmoc protected amino acid is activated and coupled to the resin. If H-Aib-OtBu is the C-terminal residue, it would be coupled to a chlorotrityl resin.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of piperidine in DMF.
-
Aib Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
Wash: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 3-6 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl ester) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Biological Activity of Aib-Containing Peptides
While this compound itself is not biologically active, its incorporation into peptides can confer significant biological properties. Peptides containing Aib residues are often studied for their antimicrobial, anticancer, and channel-forming activities. The enhanced stability and defined secondary structures of these peptides make them attractive candidates for the development of novel therapeutics. For example, many naturally occurring antimicrobial peptides (AMPs) contain Aib residues, which are crucial for their membrane-disrupting activity.[5]
Conclusion
This compound is a valuable and versatile building block for peptide chemists and drug developers. Its ability to induce helical conformations and enhance proteolytic stability makes it a key component in the design of peptidomimetics and novel peptide-based therapeutics. The well-established protocols for its synthesis and use in SPPS ensure its continued importance in the advancement of peptide science. Further research into the biological activities of a wider range of Aib-containing peptides is likely to uncover new therapeutic opportunities.
References
- 1. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 3. lookchem.com [lookchem.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 2-amino-2-methylpropanoate hydrochloride
CAS Number: 84758-81-6
This technical guide provides a comprehensive overview of tert-butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound, also known by synonyms such as H-Aib-OtBu HCl, is a hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid.[1][2] The presence of the tert-butyl ester group provides steric hindrance that can be advantageous in certain synthetic applications, offering stability and influencing reactivity.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 84758-81-6 | [1][2][4][5][6] |
| Molecular Formula | C₈H₁₈ClNO₂ | [1][2][6] |
| Molecular Weight | 195.69 g/mol | [1][2][5] |
| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate;hydrochloride | [2][5] |
| Synonyms | H-Aib-OtBu HCl, H-Aib-OtBu.HCl, tert-butyl 2-aminoisobutyrate hydrochloride | [1][2] |
| Physical Form | White to light-yellow powder or crystals | [5] |
| Storage Temperature | Refrigerator | [5] |
Synthesis
The synthesis of this compound typically involves the esterification of 2-aminoisobutyric acid with a source of a tert-butyl group, followed by the formation of the hydrochloride salt. A general and widely applicable method for the synthesis of amino acid tert-butyl esters involves the reaction of the corresponding amino acid with isobutylene in the presence of an acid catalyst.[4]
The following is a general protocol for the synthesis of amino acid tert-butyl ester hydrochlorides, which can be adapted for the synthesis of this compound.
Materials:
-
2-aminoisobutyric acid
-
Isobutylene
-
Dichloromethane or Dioxane (solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)[4]
-
10% Sodium bicarbonate solution
-
Brine solution
-
Dry ether
-
Hydrogen chloride (gas or as a solution in ether)[4]
Procedure: [4]
-
The amino acid is suspended in a suitable solvent (dichloromethane or dioxane) in an autoclave.
-
The acid catalyst and isobutylene are added to the suspension.
-
The mixture is stirred at room temperature for a period ranging from 1 to 8 days.
-
Upon completion of the reaction, the reaction mixture is washed with a 10% sodium bicarbonate solution, water, and brine.
-
The organic solvent is removed under vacuum to yield the free base of the tert-butyl ester.
-
The free amine is dissolved in dry ether and cooled to -20°C.
-
One equivalent of a solution of hydrogen chloride in ether is added slowly to the cooled solution.
-
The solvent is removed under vacuum to afford the desired amino acid tert-butyl ester hydrochloride salt.
Applications in Peptide Synthesis
This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality of the amino acid. This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds.[7] The tert-butyl protecting group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis.[3][7]
The following is a general protocol for the use of an amino acid tert-butyl ester hydrochloride in a coupling reaction, a fundamental step in peptide synthesis.
Materials:
-
Amino acid tert-butyl ester hydrochloride (e.g., this compound)
-
N-terminally protected amino acid or peptide
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA)
-
Dry dichloromethane (DCM) as solvent
Procedure: [8]
-
A suspension of the amino acid tert-butyl ester hydrochloride (1 equivalent) is made in dry dichloromethane.
-
A base such as diisopropylethylamine (DIPEA) (2.1 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred for a short period (e.g., 10 minutes) and then cooled to 0°C.
-
The N-terminally protected amino acid and a coupling agent are then added.
-
The resulting solution is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then subjected to a workup procedure, which typically involves washing with aqueous solutions of a weak acid (e.g., saturated NH₄Cl) and a weak base (e.g., saturated NaHCO₃), followed by a brine wash.
-
The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under vacuum to yield the coupled product.
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.4-1.6 ppm. The six equivalent protons of the two methyl groups on the α-carbon would appear as another singlet, typically at a slightly lower chemical shift. The protons of the amino group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would show characteristic signals for the quaternary carbons of the tert-butyl group and the α-carbon, as well as signals for the methyl carbons of the tert-butyl group and the α-methyl groups. A signal for the carbonyl carbon of the ester would also be present at a downfield chemical shift.
-
FTIR: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. N-H stretching vibrations of the primary amine hydrochloride would be expected in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations for the methyl and tert-butyl groups would also be present.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[5]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. This compound | 84758-81-6 [sigmaaldrich.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Weight of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This technical guide provides a detailed breakdown of the molecular weight of Tert-butyl 2-amino-2-methylpropanoate hydrochloride, a compound relevant to researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
This compound is chemically designated with the molecular formula C₈H₁₈ClNO₂.[1] Its molecular weight is a fundamental property, essential for a wide range of experimental and theoretical applications, from reaction stoichiometry to the interpretation of analytical data. The experimentally determined and computationally verified molecular weight of this compound is approximately 195.69 g/mol .[1][2]
This value is derived from the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of this calculation, utilizing the standard atomic weights of each element.
| Element | Symbol | Quantity | Atomic Weight (u) | Total Weight (u) |
| Carbon | C | 8 | 12.011[3][4][5] | 96.088 |
| Hydrogen | H | 18 | 1.008[6][7][8][9] | 18.144 |
| Chlorine | Cl | 1 | 35.453[10][11][12] | 35.453 |
| Nitrogen | N | 1 | 14.007[13][14][15][16] | 14.007 |
| Oxygen | O | 2 | 15.999[17][18][19][20] | 31.998 |
| Total | 195.690 |
Experimental Determination
The molecular weight of a compound like this compound is typically confirmed using mass spectrometry. This analytical technique measures the mass-to-charge ratio of ions, providing a highly accurate determination of the molecular mass. The resulting mass spectrum would show a peak corresponding to the molecular ion, confirming the calculated molecular weight.
Visualization of Molecular Composition
To illustrate the elemental makeup of this compound, the following diagram visualizes the contribution of each element to the total molecular weight.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. lookchem.com [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Chlorine - Wikipedia [en.wikipedia.org]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. chlorineinstitute.org [chlorineinstitute.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. youtube.com [youtube.com]
- 15. Nitrogen - Wikipedia [en.wikipedia.org]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl 2-amino-2-methylpropanoate hydrochloride, a valuable intermediate in organic synthesis, particularly in peptide chemistry.[1] The methodologies, quantitative data, and experimental protocols detailed herein are compiled to assist researchers in the efficient and effective preparation of this compound.
Introduction
Tert-butyl 2-amino-2-methylpropanoate, also known as 2-aminoisobutyric acid tert-butyl ester, is a sterically hindered amino acid derivative. The tert-butyl ester group provides stability and allows for selective deprotection under mild acidic conditions, a crucial feature in orthogonal protection strategies in peptide synthesis.[1] Its hydrochloride salt is a common and stable form for storage and handling. This guide outlines two principal synthetic strategies for its preparation: direct esterification of 2-aminoisobutyric acid and a protecting group-based approach.
Synthetic Routes
Two primary pathways for the synthesis of this compound have been identified:
-
Route 1: Direct Esterification of 2-Aminoisobutyric Acid. This is a straightforward approach where 2-aminoisobutyric acid is directly converted to its tert-butyl ester.
-
Route 2: Synthesis from a Protected Amino Acid. This method involves the use of an N-protected 2-aminoisobutyric acid derivative, which is first esterified and then deprotected.
The following sections provide a detailed analysis of these routes.
Route 1: Direct Esterification of 2-Aminoisobutyric Acid
This route involves the reaction of 2-aminoisobutyric acid with a tert-butylating agent in the presence of an acid catalyst. The resulting free base is then converted to its hydrochloride salt.
A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with isobutylene under acidic conditions.[2]
-
Reaction Scheme: 2-Aminoisobutyric Acid + Isobutylene --(Acid Catalyst)--> Tert-butyl 2-amino-2-methylpropanoate Tert-butyl 2-amino-2-methylpropanoate + HCl --> this compound
Another approach involves the use of tert-butyl acetate as the tert-butyl source in the presence of a strong acid like perchloric acid.[3]
-
Reaction Scheme: 2-Aminoisobutyric Acid + Tert-butyl Acetate --(HClO₄)--> Tert-butyl 2-amino-2-methylpropanoate Tert-butyl 2-amino-2-methylpropanoate --(Workup with HCl)--> this compound
Route 2: Synthesis from a Protected Amino Acid
This route offers an alternative where the amino group of 2-aminoisobutyric acid is protected prior to esterification. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group.
-
Reaction Scheme: Benzyloxycarbonyl-α-aminoisobutyric acid + Tert-butylating agent --> Benzyloxycarbonyl-α-aminoisobutyric acid tert-butyl ester Benzyloxycarbonyl-α-aminoisobutyric acid tert-butyl ester --(Deprotection/HCl)--> this compound
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic routes.
| Route | Method | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time | Yield |
| 1 | A | 2-Aminoisobutyric Acid | Isobutylene | PTSA or Silica-impregnated H₂SO₄ | Dichloromethane or Dioxane | 4-5 days | - |
| 1 | B | 2-Aminoisobutyric Acid | Tert-butyl Acetate | HClO₄ | Tert-butyl Acetate | 48 hours | - |
| 2 | - | Benzyloxycarbonyl-α-aminoisobutyric acid tert-butyl ester | - | - | - | - | 75.0%[4] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods.
Protocol for Route 1, Method A: Esterification with Isobutylene
This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]
-
Reaction Setup: In a pressure vessel (autoclave), suspend 2-aminoisobutyric acid in a suitable solvent such as dichloromethane or dioxane.
-
Addition of Catalyst and Reagent: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents). Cool the mixture and add condensed isobutylene.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.
-
Work-up: After the reaction is complete, carefully vent the autoclave. Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.
-
Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 2-amino-2-methylpropanoate as a free base.
-
Formation of the Hydrochloride Salt: Dissolve the free amine in 10 volumes of dry diethyl ether and cool the solution to -20 °C. Slowly add one equivalent of a 1N HCl solution in diethyl ether.
-
Final Product Isolation: Remove the solvent under vacuum to yield this compound as a solid.
Protocol for Route 1, Method B: Esterification with Tert-butyl Acetate
This protocol is based on a general procedure for the esterification of amino acids.[3]
-
Reaction Setup: Suspend 2-aminoisobutyric acid in tert-butyl acetate at 0 °C.
-
Addition of Catalyst: Slowly add perchloric acid (1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Work-up: Wash the reaction mixture with water and a 1.0 N HCl solution.
-
pH Adjustment and Extraction: Adjust the pH of the resulting aqueous solution to ~9 by adding a 10% sodium carbonate solution. Extract the product with dichloromethane (3 x 50 mL).
-
Isolation of the Free Base: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the free base as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the free base in a suitable solvent like diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in ether.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis and isolation.
References
"Tert-butyl 2-amino-2-methylpropanoate hydrochloride" solubility
An In-depth Technical Guide on the Solubility of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, adaptable experimental protocol for its precise determination.
Introduction
This compound is a chemical intermediate often utilized in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and drug discovery. Understanding its solubility is crucial for its effective use in various reaction and formulation contexts.
Solubility Profile
Currently, only qualitative solubility data for this compound is widely reported. This information is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Water | Soluble | [1] |
| 1% Acetic Acid | Soluble | [1] |
| Dichloromethane | Utilized as a solvent in reactions, implying some degree of solubility. | [1] |
| Common Organic Solvents | The parent compound (tert-butyl 2-amino-2-methyl-propanoate) is noted for its stability and solubility in common organic solvents. | [2] |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound like this compound.[3][4][5][6][7] This method is considered the gold standard for obtaining accurate solubility data.[3]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UPLC-MS/MS, HPLC-UV)
-
Internal standard (for chromatography-based quantification)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical method, such as UPLC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of this compound.
General Synthesis Pathway
As no specific signaling pathways involving this compound are documented, a diagram of a plausible synthetic route is provided for context.
References
- 1. lookchem.com [lookchem.com]
- 2. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
Spectral Analysis of Tert-butyl 2-amino-2-methylpropanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tert-butyl 2-amino-2-methylpropanoate hydrochloride (CAS No: 84758-81-6).[1][2] Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a combination of experimental data for closely related structures and predicted data based on established principles of spectroscopic analysis. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 2-amino-2-methylpropanoate;hydrochloride[1]
-
Molecular Formula: C₈H₁₈ClNO₂[1]
-
Molecular Weight: 195.69 g/mol [1]
-
Synonyms: H-Aib-OtBu HCl, tert-Butyl 2-aminoisobutyrate hydrochloride[1][2]
Spectroscopic Data
The following tables summarize the expected and observed spectral data for this compound. The data is compiled from experimental spectra of 2-amino-2-methylpropanoic acid (the parent amino acid) and predictions for the tert-butyl ester hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.4 (broad s) | Singlet (broad) | 3H | -NH₃⁺ | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| 1.55 (s) | Singlet | 6H | -C(CH₃)₂- | |
| 1.48 (s) | Singlet | 9H | -OC(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~172 | C=O (ester carbonyl) | |
| ~83 | -OC (CH₃)₃ | |
| ~57 | -C (CH₃)₂- | |
| ~28 | -OC(C H₃)₃ | |
| ~24 | -C(C H₃)₂- |
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic absorptions for the ammonium group, the ester carbonyl, and the alkyl groups. The data below is based on the experimental spectrum of 2-amino-2-methylpropanoic acid and known frequencies for similar functional groups.[3][4]
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 (broad) | Strong | N-H stretch (from -NH₃⁺) |
| 2980-2850 | Medium-Strong | C-H stretch (alkyl) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1620 | Medium | N-H bend (asymmetric, from -NH₃⁺) |
| ~1500 | Medium | N-H bend (symmetric, from -NH₃⁺) |
| ~1250, ~1150 | Strong | C-O stretch (ester) and C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry of the hydrochloride salt is expected to show the molecular ion of the free base or its protonated form, as the hydrochloride is typically not observed in the gas phase. The fragmentation pattern will be characteristic of the loss of the tert-butyl group and other small fragments.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 160.13 | High | [M+H]⁺ (protonated free base) |
| 104.08 | High | [M - C₄H₈]⁺ or [M - 56]⁺ (loss of isobutylene) |
| 88.06 | Medium | [M - C₄H₉O]⁺ (loss of tert-butoxy radical) |
| 58.07 | Medium | [C₃H₈N]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard techniques for the analysis of amino acid derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 160) and acquire the product ion spectrum.
-
Workflow and Data Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectral analysis of this compound.
References
Technical Guide to the Material Safety Data Sheet for Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Tert-butyl 2-amino-2-methylpropanoate hydrochloride (CAS No: 84758-81-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.
Chemical Identification and Physicochemical Properties
This section details the fundamental chemical identifiers and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate;hydrochloride | [1] |
| Synonyms | H-Aib-OtBu HCl, tert-butyl 2-aminoisobutyrate hydrochloride | [1] |
| CAS Number | 84758-81-6 | [2] |
| Molecular Formula | C8H18ClNO2 | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water | N/A |
| Storage Temperature | Refrigerator (2-8°C) |
Hazard Identification and Toxicological Data
This compound is classified as hazardous. The following tables summarize its GHS classification and available toxicological data.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Toxicological Data:
| Test | Route | Species | Value |
| LD50 | Oral | Rat | >3100 mg/kg (for the related compound tert-Butyl alcohol)[3] |
| LD50 | Dermal | Rabbit | >2000 mg/kg (for the related compound tert-Butyl alcohol)[3] |
Safe Handling and Exposure Controls
Adherence to proper handling procedures is crucial to minimize risk.
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. |
Experimental Protocols: Synthesis
The following is a general procedure for the synthesis of amino acid tert-butyl ester hydrochlorides, adapted from patent literature. This should be considered a representative method and may require optimization.
Objective: To synthesize this compound.
Materials:
-
2-amino-2-methylpropanoic acid
-
Dichloromethane or Dioxane
-
p-Toluenesulfonic acid (PTSA) or silica impregnated with H2SO4
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine solution
-
Dry ether
-
Hydrochloric acid (gas or ethereal solution)
Procedure:
-
Suspend 2-amino-2-methylpropanoic acid in a suitable solvent (e.g., dichloromethane or dioxane) in an autoclave.
-
Add a catalytic amount of an acid catalyst (e.g., PTSA or silica-H2SO4).
-
Introduce isobutylene into the autoclave.
-
Stir the reaction mixture at room temperature for 1 to 8 days.
-
Upon completion, wash the reaction mixture sequentially with a 10% bicarbonate solution, water, and brine.
-
Remove the solvent under reduced pressure to obtain the free base of the tert-butyl ester.
-
Dissolve the resulting free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether.
-
Remove the ether under vacuum to yield the desired this compound salt.
Visualized Safety Workflow
The following diagram illustrates the key decision-making process for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
This guide is intended for informational purposes and should be supplemented with a complete Safety Data Sheet from the supplier before use. Always follow established laboratory safety protocols and regulations.
References
A Comprehensive Technical Guide to Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, systematically known as H-Aib-OtBu·HCl, is a sterically hindered, non-proteinogenic amino acid derivative. Its principal application lies in its role as a specialized building block in peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS). The strategic incorporation of this molecule, which is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib), offers chemists precise control over peptide architecture. The tert-butyl ester serves as a robust C-terminal protecting group, compatible with orthogonal protection strategies, while the gem-dimethyl group of the Aib residue acts as a potent helix inducer. This guide provides an in-depth analysis of its properties, applications, and the experimental protocols for its use in the synthesis of peptides and peptidomimetics, presenting a valuable resource for professionals in drug discovery and development.
Introduction
This compound is a cornerstone in the synthesis of modified peptides. Its utility is primarily defined by two key structural features: the tert-butyl ester protecting group and the α,α-disubstituted nature of the amino acid core. The tert-butyl ester provides robust protection for the carboxylic acid terminus, which is stable to a range of reaction conditions but can be selectively removed under mild acidic conditions. This orthogonality is crucial in multi-step synthetic strategies, such as the widely employed Fmoc/tBu solid-phase peptide synthesis (SPPS).
Furthermore, the incorporation of the 2-aminoisobutyric acid (Aib) residue is a well-established strategy to induce and stabilize helical conformations in peptides. The steric hindrance imposed by the gem-dimethyl group restricts the conformational freedom of the peptide backbone, favoring the formation of α-helices and 3₁₀-helices. This conformational constraint is of significant interest in the design of peptidomimetics with enhanced biological activity and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Synonyms | H-Aib-OtBu·HCl, 2-Amino-2-methylpropanoic acid tert-butyl ester hydrochloride |
| CAS Number | 84758-81-6 |
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically >98% |
| Storage | Store in a cool, dry place, away from incompatible materials. |
Core Applications in Synthesis
The primary application of this compound is as a protected amino acid building block in organic synthesis, with a particular emphasis on peptide and peptidomimetic chemistry.
Solid-Phase Peptide Synthesis (SPPS)
In the context of Fmoc/tBu SPPS, H-Aib-OtBu·HCl serves as the C-terminal amino acid residue. The tert-butyl ester group is stable to the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group, ensuring the integrity of the C-terminus throughout the iterative elongation of the peptide chain. The final cleavage of the peptide from the solid support and the removal of the tert-butyl ester and other acid-labile side-chain protecting groups are typically achieved in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA).
The incorporation of Aib residues has been shown to enhance the proteolytic stability of peptides, a desirable property for therapeutic candidates.[1]
Induction of Helical Conformations
The gem-dimethyl group of the Aib residue sterically restricts the available conformational space of the peptide backbone, promoting the formation of helical structures. This property is extensively utilized in the design of peptidomimetics that mimic the helical domains of proteins, which are often involved in protein-protein interactions. By enforcing a helical conformation, researchers can enhance the binding affinity and specificity of synthetic peptides to their biological targets.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using H-Aib-OtBu·HCl as the C-terminal residue
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide with Aib as the C-terminal residue.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound (H-Aib-OtBu·HCl)
-
Fmoc-protected amino acids
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Coupling of H-Aib-OtBu·HCl:
-
In a separate vessel, dissolve H-Aib-OtBu·HCl (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data:
While specific yields can vary depending on the peptide sequence and coupling efficiency, coupling yields for standard amino acids in SPPS are typically greater than 95%. The overall yield of the final peptide will be a product of the yields of each individual step.
Deprotection of the Tert-butyl Ester Group
The tert-butyl ester is reliably cleaved under strong acidic conditions, typically in conjunction with the final cleavage from the resin in SPPS.
Typical Reagents and Conditions:
| Reagent | Conditions | Typical Yield |
| Trifluoroacetic acid (TFA) | 95% TFA with scavengers (e.g., TIS, water) | >90% |
| HCl in Dioxane (4M) | Room temperature, 30 min - 2 hours | High |
| ZnBr₂ in DCM | Room temperature, 24 hours | Good to high, offers some selectivity in the presence of other acid-labile groups |
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
General Workflow of SPPS incorporating H-Aib-OtBu·HCl
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role of H-Aib-OtBu·HCl as a Protected Amino Acid
Caption: Structural role of H-Aib-OtBu·HCl.
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its unique combination of a robust, yet selectively cleavable, C-terminal protecting group and a helix-inducing amino acid core provides a powerful strategy for the synthesis of complex peptides and peptidomimetics. The detailed protocols and conceptual diagrams provided in this guide offer researchers, scientists, and drug development professionals a comprehensive resource for the effective utilization of this versatile building block in their synthetic endeavors. The continued application of H-Aib-OtBu·HCl is expected to contribute significantly to the development of novel peptide-based therapeutics with enhanced conformational stability and biological activity.
References
The Versatile Building Block: A Technical Guide to Tert-butyl 2-amino-2-methylpropanoate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu·HCl, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, namely the sterically hindered α,α-dimethyl substitution and the acid-labile tert-butyl ester protecting group, make it a crucial component in the synthesis of peptides, peptidomimetics, and complex unnatural amino acids. This technical guide provides an in-depth overview of its properties, key applications, and detailed experimental protocols for its use in the synthesis of advanced organic molecules.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO₂ | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| CAS Number | 84758-81-6 | |
| Appearance | White to light-yellow powder or crystals | |
| Solubility | Soluble in water and common organic solvents | |
| Storage | Refrigerator, under inert atmosphere |
Core Applications in Organic Synthesis
The utility of this compound stems from two primary features: the α-aminoisobutyric acid (Aib) core and the tert-butyl ester protecting group.
-
Introduction of Conformational Constraints in Peptides: The gem-dimethyl groups of the Aib residue sterically restrict the conformational freedom of the peptide backbone, promoting the formation of stable helical structures (3₁₀- or α-helices). This property is invaluable in the design of peptidomimetics with enhanced biological activity and metabolic stability.
-
Synthesis of Unnatural Amino Acids: The amino and carboxyl functionalities of this building block provide convenient handles for further chemical modifications, enabling the synthesis of a wide array of complex and unnatural amino acid derivatives.
-
Acid-Labile Protection: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free carboxylic acid. This orthogonality is a cornerstone of modern peptide synthesis strategies.
Key Synthetic Transformations and Experimental Protocols
This section details the fundamental synthetic transformations involving this compound, providing detailed experimental protocols for its application in peptide synthesis.
Peptide Coupling: Synthesis of a Dipeptide
The primary application of this compound is in the elongation of peptide chains. The following protocol details the coupling of N-Boc-L-Alanine to H-Aib-OtBu·HCl to form the dipeptide Boc-L-Alanyl-α-aminoisobutyric acid tert-butyl ester (Boc-Ala-Aib-OtBu).
Reaction Scheme:
Figure 1: Peptide coupling reaction.
Experimental Protocol: Synthesis of Boc-L-Alanyl-α-aminoisobutyric acid tert-butyl ester
-
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Alanine (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add HATU (1.05 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.
-
Quantitative Data:
| N-Boc-Amino Acid | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Boc-Gly-OH | 1 - 2 | >95 | >98 |
| Boc-L-Phe-OH | 2 - 4 | >90 | >97 |
| Boc-L-Val-OH | 4 - 6 | >85 | >95 |
| Boc-L-Pro-OH | 2 - 3 | >92 | >98 |
Table 2: Typical results for HATU-mediated coupling with H-D-Ala-OtBu.HCl, a close analog.[2]
Deprotection of the Tert-butyl Ester
The tert-butyl ester protecting group is typically removed under acidic conditions to yield the free carboxylic acid. The following is a general protocol for the deprotection of a Boc-protected peptide tert-butyl ester using trifluoroacetic acid (TFA).
Reaction Scheme:
Figure 2: Tert-butyl ester deprotection.
Experimental Protocol: Deprotection of Boc-L-Alanyl-α-aminoisobutyric acid tert-butyl ester
-
Materials:
-
Boc-L-Alanyl-α-aminoisobutyric acid tert-butyl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
-
Procedure:
-
Dissolve the dipeptide (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting crude product, the TFA salt of the carboxylic acid, can be used directly in the next step or purified further.
-
Mechanism of Deprotection:
The deprotection proceeds via protonation of the ester carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation to form the carboxylic acid. The tert-butyl cation can then be quenched by a scavenger, deprotonate to form isobutylene gas, or react with the trifluoroacetate anion.
Figure 3: Boc deprotection workflow.[3]
Characterization Data
Thorough characterization of the synthesized products is essential. Below is a representative summary of the expected spectroscopic data for a dipeptide synthesized using this compound.
Table 3: Spectroscopic Data for a Representative Dipeptide (Boc-Ala-Aib-OtBu)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, 9H, s), the alanine methyl group (~1.3 ppm, 3H, d), the Aib methyl groups (~1.5 ppm, 6H, s), the tert-butyl ester group (~1.45 ppm, 9H, s), and the α-protons and amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester, the quaternary carbons of the Boc, Aib, and tert-butyl ester groups, and the methyl and α-carbons of the amino acid residues. |
| IR (cm⁻¹) | Characteristic absorptions for N-H stretching (amide), C=O stretching (amide and ester), and C-H stretching. |
| Mass Spec (ESI) | [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the calculated molecular weight of the dipeptide. |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific amino acid coupled.
Conclusion
This compound is a cornerstone building block for the synthesis of conformationally constrained peptides and novel unnatural amino acids. Its unique structural properties, combined with the reliable and selective removal of the tert-butyl ester protecting group, provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings, empowering scientists to push the boundaries of organic and medicinal chemistry.
References
An In-depth Technical Guide to Sterically Hindered Amino Acid Esters for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids into peptide chains is a formidable challenge in synthetic chemistry, yet it offers unparalleled opportunities to modulate the conformational properties and biological activities of peptides. These modified amino acids, characterized by bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα), are instrumental in designing peptidomimetics with enhanced proteolytic stability, constrained secondary structures, and improved receptor affinity. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of sterically hindered amino acid esters in peptide synthesis.
Core Concepts
Sterically hindered amino acids, such as α,α-disubstituted and N-alkylated amino acids, introduce significant steric bulk that restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint can induce the formation of specific secondary structures, like helices and β-turns, even in short peptide sequences. One of the most classic examples is α-aminoisobutyric acid (Aib), which is known to strongly promote the formation of 3(10)-helices.[1] However, the increased bulk also presents a significant hurdle during peptide synthesis, often leading to sluggish reaction kinetics, low coupling yields, and an increased risk of racemization.[2][3]
To overcome these challenges, a variety of specialized coupling reagents and techniques have been developed. These range from highly active uronium/aminium and phosphonium salt-based reagents to the use of acyl fluorides for exceptionally challenging couplings.[3][4] Furthermore, advancements in synthesis technology, particularly microwave-assisted solid-phase peptide synthesis (MA-SPPS), have revolutionized the incorporation of these bulky residues by accelerating reaction rates and improving coupling efficiencies.[1][5]
Data Presentation
The selection of an appropriate coupling strategy is critical for the successful synthesis of peptides containing sterically hindered amino acids. The following tables summarize quantitative data on the performance of various coupling reagents and conditions.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[6] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[6] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[4][6] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[6] |
| TFFH | Acyl fluoride | Very High | Especially suited for extremely hindered α,α-disubstituted amino acids like Aib.[4] |
Table 2: Coupling Yields for Sterically Hindered Amino Acids with Benzotriazole Activation
| Hindered Amino Acid Derivative | Coupled Amino Acid Ester | Yield (%) | Reference |
| Cbz-Aib-Bt | H-Ala-OMe | 92 | [7] |
| Cbz-Aib-Bt | H-Val-OMe | 85 | [7] |
| Cbz-Aib-Bt | H-Phe-OMe | 90 | [7] |
| Fmoc-Aib-Bt | H-Ala-OMe | 88 | [7] |
| Fmoc-Aib-Bt | H-Val-OMe | 82 | [7] |
| Cbz-Val-Bt | H-Aib-OMe | 75 | [7] |
| Cbz-Phe-Bt | H-Aib-OMe | 81 | [7] |
Yields are for the isolated dipeptide product. The benzotriazole activation method has been shown to proceed with complete retention of chirality.[7][8]
Table 3: Racemization Levels with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Racemization | Notes |
| DCC/DIC | HOBt | DIPEA | Low | HOBt is crucial for minimizing racemization.[4] |
| HBTU | HOBt | DIPEA | Low | Reduced racemization compared to carbodiimides alone.[4] |
| HATU | HOAt | DIPEA | Very Low | HOAt is superior to HOBt in suppressing racemization.[3][4] |
| PyBOP | - | DIPEA | Low | Generally associated with lower racemization levels than uronium salts.[3] |
| TOTT | - | - | Lower than HATU | Reported to have lower racemization levels in couplings of sterically hindered amino acids.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and sterically hindered residue.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol is based on the Fmoc/tBu strategy.[10]
-
Materials:
-
Rink Amide or Wang resin[10]
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Coupling reagent: HATU or HBTU[6]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (or HBTU) (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Coupling of Sterically Hindered Amino Acid (Fmoc-Aib-OH):
-
A double coupling is highly recommended.[6]
-
First Coupling: Follow the pre-activation and coupling steps as described in step 3, but allow the reaction to proceed for at least 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat the pre-activation and coupling with a fresh solution of activated Fmoc-Aib-OH for another 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) of a Peptide Containing a Sterically Hindered Amino Acid
MA-SPPS can significantly accelerate the coupling of hindered residues.[1][5]
-
Materials: Same as Protocol 1.
-
Equipment: Microwave peptide synthesizer.
-
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1. The deprotection can be accelerated using microwave irradiation (e.g., 50W, 50°C for 3 minutes, repeated once).[1]
-
Microwave-Assisted Coupling:
-
Prepare the activation mixture as in Protocol 1.
-
Add the activation mixture to the resin.
-
Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For sterically hindered residues, the time and/or temperature may be increased, or a double coupling performed.[1]
-
Drain and wash the resin with DMF.
-
-
Repeat and Finalize: Repeat the synthesis cycle and perform final deprotection, cleavage, and purification as in Protocol 1.
-
Protocol 3: Benzotriazole Activation Method for Coupling Hindered Amino Acids
This method provides a route to synthesize sterically hindered peptides with high yields and retention of chirality.[7][8]
-
Synthesis of N-(Protected-α-aminoacyl)benzotriazoles:
-
To a solution of the N-protected amino acid (e.g., Cbz-Aib-OH) (10 mmol) in anhydrous THF (50 mL), add 1,1'-carbonyldiimidazole (CDI) (10 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add 1H-benzotriazole (10 mmol) and continue stirring for 12 hours.
-
Remove the solvent under reduced pressure and purify the product.
-
-
Coupling Reaction:
-
Dissolve the N-(protected-α-aminoacyl)benzotriazole (1 mmol) in acetonitrile (10 mL).
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 mmol) and triethylamine (1.1 mmol) in a mixture of acetonitrile and water.
-
Add the amino acid ester solution to the activated benzotriazole derivative solution.
-
Stir at room temperature for 1-2 hours.
-
Isolate the dipeptide product after an appropriate workup.
-
Protocol 4: Acyl Fluoride Method for Extremely Hindered Couplings
This method is effective when other potent coupling reagents fail.[3]
-
Materials:
-
Protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH)
-
Fluorinating agent (e.g., TFFH)
-
Anhydrous solvent (e.g., DCM)
-
Base (e.g., DIEA)
-
Deprotected resin-bound amine
-
-
Procedure:
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM. Add the fluorinating agent (e.g., TFFH) and a suitable base. Stir until the formation of the acyl fluoride is complete (monitor by IR or NMR).
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Reaction times can be significantly longer, and monitoring for completeness is crucial.
-
Protocol 5: Ugi and Passerini Reactions for Incorporating Hindered Amino Acids
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful multicomponent reactions (MCRs) for the synthesis of peptide derivatives, including those with hindered residues.[11][12]
-
General Procedure for Ugi Reaction:
-
Combine an aldehyde or ketone (1 equivalent), an amine (1 equivalent), a carboxylic acid (1 equivalent), and an isocyanide (1 equivalent) in a suitable solvent (e.g., methanol, trifluoroethanol).
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent and purify the resulting α-acylamino amide product.
-
-
General Procedure for Passerini Reaction:
-
Combine a carbonyl compound (1 equivalent), a carboxylic acid (1 equivalent), and an isocyanide (1 equivalent) in a non-polar solvent.
-
Stir the mixture at room temperature.
-
Isolate and purify the resulting α-acyloxy amide.
-
Mandatory Visualization
The following diagrams illustrate key workflows in the synthesis of peptides containing sterically hindered amino acids.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Overview of coupling strategies for sterically hindered amino acids.
Caption: Decision flowchart for selecting a coupling strategy.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions [beilstein-journals.org]
- 12. Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu.HCl, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The incorporation of Aib into peptide sequences is a widely used strategy in medicinal chemistry to induce and stabilize helical conformations, thereby enhancing metabolic stability, cell permeability, and receptor binding affinity.[1][2] The gem-dimethyl substitution on the α-carbon of Aib sterically restricts the peptide backbone's conformational freedom, promoting the formation of 3₁₀- or α-helical structures.[1][3]
However, this same steric hindrance poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][4] These application notes provide detailed protocols and comparative data to facilitate the efficient incorporation of Aib, using its tert-butyl ester hydrochloride salt, into synthetic peptides.
Key Applications in Drug Development
The unique conformational constraints imposed by Aib make it a valuable building block for:
-
Enhancing Metabolic Stability: The α,α-disubstituted nature of Aib protects the adjacent peptide bonds from enzymatic degradation, prolonging the in-vivo half-life of peptide therapeutics.[5]
-
Improving Cell Permeability: The induction of stable helical structures can enhance the lipophilicity and membrane-penetrating properties of peptides.[2]
-
Stabilizing Secondary Structures: Aib is a strong helix inducer, which is critical for designing peptides that mimic the helical domains of proteins involved in protein-protein interactions.[3][6]
-
Developing Peptide Mimetics: By replacing natural amino acids with Aib, researchers can create peptides with improved pharmacological profiles.[7]
Challenges in SPPS: Steric Hindrance
The primary obstacle in utilizing Aib derivatives in SPPS is the steric bulk of the two α-methyl groups. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation. Conventional coupling methods may result in low yields and require multiple coupling cycles.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of Aib. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. The following tables summarize quantitative data on the performance of various coupling reagents for the incorporation of Aib.
Table 1: Comparison of Coupling Reagents for the Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂
| Coupling Reagent | Purity of Crude Peptide (%) | Reference |
| COMU | 99.74 | [1][4] |
| HATU | High, but lower than COMU | [4][8] |
| HBTU | Lower than COMU/HATU | [4] |
Data adapted from studies on Aib incorporation, highlighting the superior performance of COMU.
Table 2: Yield Comparison for Aib-Enkephalin Pentapeptide Synthesis
| Coupling System | Resin | Solvent | Yield (%) | Reference |
| DIC/Oxyma Pure | Polystyrene (PS) | 2-MeTHF | 97.0 | [9] |
| DIC/Oxyma Pure | Polyethylene Glycol (PEG) | 2-MeTHF | 81.9 | [9] |
| DIC/Oxyma Pure | Polystyrene (PS) | DMF | 42.8 | [9] |
| DIC/Oxyma Pure | Polyethylene Glycol (PEG) | DMF | 53.0 | [9] |
This data showcases the significant impact of both the coupling system and the solvent on the final yield of an Aib-containing peptide.
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy. The starting material is the resin-bound peptide with a free N-terminal amine.
Protocol 1: Incorporation of H-Aib-OtBu.HCl using COMU
This protocol is recommended for achieving high coupling efficiency for the sterically hindered Aib residue.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
H-Aib-OtBu.HCl (3-5 equivalents)
-
COMU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve H-Aib-OtBu.HCl (3-5 eq.), COMU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be heated to 50°C for 1-2 hours or performed using microwave-assisted SPPS.[4]
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Monitoring and Recoupling (Optional but Recommended):
-
Perform a qualitative test (e.g., Chloranil test, as the Kaiser test is not reliable for Aib) to check for reaction completion.
-
If the coupling is incomplete, a second coupling (recoupling) is highly recommended to maximize the yield. Repeat steps 2 and 3.
-
-
Capping (Optional):
-
If recoupling is unsuccessful, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes to prevent the formation of deletion peptides.
-
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including the tert-butyl ester of Aib.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K or similar, see below)
-
Cold diethyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
Cleavage Cocktail Composition:
A common and effective cleavage cocktail for peptides containing sensitive residues is Reagent K. For simpler peptides, a TFA/TIS/Water mixture is often sufficient.[10]
-
TFA/TIS/H₂O: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Suitable for many sequences.
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/w/v/v/v). Recommended for peptides with multiple sensitive residues like Cys, Met, or Trp.[10]
Procedure:
-
Resin Preparation:
-
Ensure the final N-terminal Fmoc group is removed.
-
Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the chosen cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control and Analysis
The purity and identity of the synthesized Aib-containing peptide should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Peptide Characterization
| Analytical Technique | Purpose | Key Information Provided | Reference |
| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired peptide relative to impurities. | [11][12] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Identity Confirmation | Confirms the molecular weight of the synthesized peptide. | [11][12] |
| Amino Acid Analysis (AAA) | Quantitation & Composition | Determines the net peptide content and confirms the amino acid ratio. | [11] |
| NMR Spectroscopy | Structural Elucidation | Provides detailed 3D structural information in solution, confirming the helical conformation induced by Aib. | [13] |
Conclusion
The successful incorporation of this compound into peptide sequences requires careful consideration of the steric hindrance associated with the Aib residue. By employing highly efficient coupling reagents like COMU, optimizing reaction conditions, and utilizing robust cleavage protocols, researchers can effectively synthesize Aib-containing peptides. These peptides, with their enhanced stability and defined secondary structures, are invaluable tools for advancing drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the utilization of Tert-butyl 2-amino-2-methylpropanoate hydrochloride, the hydrochloride salt of 2-aminoisobutyric acid (Aib) tert-butyl ester (H-Aib-OtBu·HCl), in solution-phase peptide synthesis (SPPS). The incorporation of sterically hindered α,α-disubstituted amino acids like Aib is a key strategy for inducing specific secondary structures (e.g., helices) in peptides and for increasing their resistance to enzymatic degradation.[1][2] These protocols outline the principles of orthogonal protection, coupling strategies for sterically demanding residues, and procedures for N-terminal deprotection and final cleavage from the C-terminal ester.
Introduction and Principles
This compound is a valuable building block for introducing the Aib residue as the C-terminal amino acid in a peptide sequence.
-
2-Aminoisobutyric Acid (Aib): As an achiral α,α-disubstituted amino acid, Aib significantly restricts the conformational freedom of the peptide backbone, promoting the formation of stable 3₁₀- or α-helical structures.[2] Peptides containing Aib often exhibit enhanced stability against proteases.
-
Tert-butyl (OtBu) Ester: This group serves as a robust C-terminal protecting group. It is stable to the basic and mildly acidic conditions used for the removal of N-terminal protecting groups like Fmoc and Boc, respectively.[3][4] Its removal typically requires strong acidic conditions, such as concentrated trifluoroacetic acid (TFA), ensuring an orthogonal protection strategy.[5]
-
Hydrochloride (HCl) Salt: The hydrochloride salt form enhances the stability and handling of the free amino ester. Prior to its use in a coupling reaction, the free amine must be liberated by treatment with a non-nucleophilic base.
The general strategy for incorporating H-Aib-OtBu·HCl in a solution-phase synthesis involves a repetitive cycle of coupling an Nα-protected amino acid to the free amine of the Aib ester (or the growing peptide chain), followed by the deprotection of the newly introduced N-terminus to allow for the next coupling step.
Experimental Protocols
Protocol 2.1: First Coupling Step - Synthesis of an N-Protected Dipeptide Ester (e.g., Boc-L-Ala-Aib-OtBu)
This protocol describes the coupling of an N-Boc protected amino acid to H-Aib-OtBu·HCl. The steric hindrance of the Aib residue can make this coupling challenging; therefore, potent activating agents are recommended.[6]
Materials:
-
This compound (H-Aib-OtBu·HCl)
-
N-Boc-L-Alanine (Boc-L-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or Propylphosphonic Anhydride (T3P®)
-
Ethyl Cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add DIEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-L-Alanine (1.1 eq.) and Oxyma (1.2 eq.) in anhydrous DCM.
-
Cool the N-Boc-L-Alanine solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq.) to the cooled N-Boc-L-Alanine solution. Let the activation proceed for 15-20 minutes at 0 °C.
-
Add the activated N-Boc-L-Alanine solution to the solution containing the free H-Aib-OtBu.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-L-Ala-Aib-OtBu.
-
Purify the product by column chromatography if necessary.
Protocol 2.2: N-Terminal Boc Deprotection
This protocol removes the temporary N-terminal Boc group, preparing the peptide for the next coupling step. The conditions are mild enough to preserve the C-terminal OtBu ester.[7][8]
Materials:
-
N-Boc-protected peptide ester (e.g., Boc-L-Ala-Aib-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected peptide in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA (creating a 50% TFA/DCM solution v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine for the next step, either: a) Co-evaporate with toluene to remove residual TFA and use the resulting TFA salt directly in the next coupling, adding 2.2 equivalents of DIEA for neutralization. b) Dissolve the residue in EtOAc and wash carefully with saturated NaHCO₃ to neutralize the TFA salt. Dry the organic layer and concentrate to yield the free amine (H-L-Ala-Aib-OtBu). Note: Handle with care as the free amine can be unstable.
Protocol 2.3: Final Deprotection (Cleavage of C-terminal OtBu Ester)
This final step removes all acid-labile protecting groups, including the C-terminal tert-butyl ester, to yield the final peptide.[3]
Materials:
-
Fully assembled, N-Boc protected peptide (e.g., Boc-Peptide-Aib-OtBu)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the protected peptide in a cleavage cocktail, typically 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether to the residue.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
-
Dry the final peptide product under vacuum.
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like Aib. The following table summarizes a comparison of common coupling reagents for the synthesis of a model dipeptide, Z-Gly-Aib-OEt, which illustrates the expected trends in yield and racemization.
| Coupling Reagent/Method | Activation Time (min) | Reaction Time (hr) | Yield (%) | Racemization (%) |
| DCC/HOBt | 15 | 24 | ~75 | < 1 |
| HBTU/DIEA | 5 | 2 | ~90 | < 1 |
| HATU/DIEA | 5 | 1 | ~95 | < 0.5 |
| T3P®/DIEA | 2 | 0.5 | > 95 | Not Detected[9] |
Note: Data is representative and compiled from general knowledge of peptide synthesis. Actual results may vary based on specific substrates and conditions.
Visualization of Key Concepts
Orthogonal Protection Strategy
The core principle enabling the synthesis is the differential acid lability of the N-terminal Boc group and the C-terminal OtBu group.
General Solution-Phase Synthesis Cycle
The elongation of the peptide chain follows a cyclical workflow.
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Coupling Reactions of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a valuable building block in medicinal chemistry and peptide synthesis. Its sterically hindered amino group and the tert-butyl ester protecting group make it a unique component for creating complex molecules, particularly in the development of novel therapeutics. This document provides detailed application notes and protocols for the coupling reactions of this compound, focusing on amide and sulfonamide bond formation.
Key Applications
The primary application of this compound lies in its use as a nucleophile in coupling reactions to form amide or sulfonamide linkages. These reactions are fundamental in the synthesis of a wide range of biologically active molecules. The bulky tert-butyl group can influence the conformation of the final molecule, which can be advantageous in designing compounds that target specific protein-protein interactions or enzyme active sites. A notable area of application is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and cancer.[1]
Coupling Reactions: Overview
This compound readily participates in coupling reactions with carboxylic acids and sulfonyl chlorides to yield the corresponding amides and sulfonamides. The hydrochloride salt form requires the use of a base to liberate the free amine for the reaction to proceed.
Amide Bond Formation
The formation of an amide bond typically involves the activation of a carboxylic acid partner using a coupling reagent. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride and facilitate the coupling.
Sulfonamide Bond Formation
Sulfonamide synthesis is generally more straightforward, involving the reaction of the free amine with a sulfonyl chloride in the presence of a base. The reaction proceeds readily, often without the need for a separate coupling agent.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the coupling reactions of this compound.
Table 1: Amide Coupling Reactions
| Carboxylic Acid/Coupling Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Boc-Dab(Fmoc)-OH | HATU | DIPEA | DMF | 1.5 | Room Temp | Quantitative |
| N/A | HATU | DIPEA | DMF | 0.75 | Room Temp | Not Reported |
| Various Carboxylic Acids | EDC/HOBt | N/A | Dichloromethane | Not Reported | Not Reported | Not Reported |
Table 2: Sulfonamide Coupling Reactions
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | |---|---|---|---|---|---|---| | 4-bromo-2-methylphenylsulfonyl chloride | Triethylamine | Dichloromethane | 4 | Ambient | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a general guideline for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1.5-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of sulfonamides from a sulfonyl chloride and this compound.
Materials:
-
Sulfonyl chloride
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate/petroleum ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM, add this compound (1.0 eq) and triethylamine (2.1 eq).[1]
-
Stir the resulting solution at ambient temperature for 4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.[1]
-
Purify the residue by silica gel chromatography, eluting with a suitable solvent system (e.g., ethyl acetate/petroleum ether, 1:1) to yield the pure sulfonamide.[1]
Visualizations
Experimental Workflow for Amide Coupling
Caption: General Workflow for Amide Coupling.
Signaling Pathway: JAK-STAT
Many inhibitors synthesized using this compound target the JAK-STAT signaling pathway, which is crucial for immune response and cell growth.
Caption: Simplified JAK-STAT Signaling Pathway.
Conclusion
This compound is a versatile and important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The protocols and data provided herein offer a comprehensive guide for researchers utilizing this compound in amide and sulfonamide coupling reactions. The steric hindrance provided by the gem-dimethyl group and the synthetic tractability of the tert-butyl ester make it a continued compound of interest for creating novel chemical entities with therapeutic potential.
References
Application Notes and Protocols for the Deprotection of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of peptides and pharmaceutical intermediates. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable under basic and neutral conditions.[1] Its removal, or deprotection, is a critical step to liberate the free carboxylic acid, yielding 2-amino-2-methylpropanoic acid (Aib) hydrochloride. This process is typically achieved under acidic conditions.
This document provides detailed protocols and application notes for the acidic deprotection of this compound, focusing on the two most common and effective methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.
Reaction Mechanism
The deprotection of a tert-butyl ester is an acid-catalyzed process. The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid (H⁺).[1][2] This enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond of the tert-butyl group cleaves, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[2][3] The tert-butyl cation is then neutralized, typically by forming isobutylene gas or by reacting with the acid's conjugate base.[2]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Application Notes
-
Choice of Acid: Both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are highly effective. TFA is often used in dichloromethane (DCM) and is easily removed by rotary evaporation due to its volatility.[4][5] HCl in dioxane is a common alternative, which yields the product directly as a hydrochloride salt, often simplifying isolation.[6][7]
-
Solvents: Anhydrous solvents like dichloromethane (DCM) or 1,4-dioxane are preferred to prevent unwanted side reactions with water.[2][4]
-
Temperature: The deprotection is typically rapid and can be performed at temperatures ranging from 0 °C to room temperature.[5][8] Starting at 0 °C is recommended to control any potential exotherm, especially on a larger scale.
-
Side Reactions and Scavengers: The primary side reaction involves the reactive tert-butyl cation, which can alkylate nucleophilic sites on the substrate or solvent.[9] While less of a concern for this specific substrate, for more complex molecules containing sensitive residues (like tryptophan or methionine), scavengers such as triisopropylsilane (TIS) or thioanisole can be added to trap the tert-butyl cation.[2][4]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[4][5]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the deprotection of tert-butyl esters, providing a basis for comparison and optimization.
Table 1: Deprotection using Trifluoroacetic Acid (TFA)
| Parameter | Condition | Typical Time | Notes |
| Reagent | TFA in Dichloromethane (DCM) | 1 - 5 hours | A 1:1 (v/v) mixture is common; concentration can be reduced to 20-50% for sensitive substrates.[2][10] |
| Temperature | 0 °C to Room Temperature | - | Reaction is often initiated at 0 °C and then allowed to warm to room temperature.[4] |
| Work-up | Evaporation, Neutralization | - | Excess TFA and DCM are removed under reduced pressure. The residue can be neutralized with a base like NaHCO₃.[4][5] |
| Yield | High to Quantitative | - | Yields are typically very high, often requiring minimal purification.[5] |
Table 2: Deprotection using Hydrochloric Acid (HCl)
| Parameter | Condition | Typical Time | Notes |
| Reagent | 4M HCl in 1,4-Dioxane | 30 min - 2 hours | A commercially available and highly effective reagent.[6][8] |
| Temperature | Room Temperature | - | The reaction proceeds efficiently at ambient temperature.[8] |
| Work-up | Evaporation / Precipitation | - | The product often precipitates as the hydrochloride salt and can be collected by filtration.[7] |
| Yield | High to Quantitative | - | This method provides excellent yields and a straightforward isolation of the final salt.[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the procedure for removing the tert-butyl ester using a TFA/DCM mixture.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1–0.5 M.[4]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of TFA dropwise to the stirred solution (e.g., 10 mL of TFA for 10 mL of DCM).[2][10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[4]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[4] b. Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.[4] d. Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-methylpropanoic acid. The product can be further purified if necessary.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly efficient and yields the product as its hydrochloride salt, which can often be isolated by simple filtration or evaporation.[7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (or other non-polar solvent)
Procedure:
-
Reaction Setup: Dissolve or suspend this compound (1 equivalent) in 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[6] Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[8] b. Co-evaporate with additional solvent (e.g., DCM) several times to ensure complete removal of residual acid.[5] c. If the product precipitates during the reaction, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-amino-2-methylpropanoic acid hydrochloride.[7]
Visualized Experimental Workflow & Troubleshooting
The general workflow for the deprotection process is outlined below.
Caption: General workflow for tert-butyl ester deprotection.
Even with robust protocols, issues can arise. The following guide helps troubleshoot common problems.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Mild Acidic Cleavage of Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective cleavage of tert-butyl (t-Bu) esters under mild acidic conditions. The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability in neutral and basic environments.[1] However, its removal often requires acidic conditions, which can be challenging for substrates bearing other acid-labile functionalities. These notes offer a range of mild acidic reagents and protocols to achieve selective deprotection, minimizing side reactions and preserving molecular integrity.
Introduction to Tert-Butyl Ester Cleavage
The cleavage of tert-butyl esters under acidic conditions proceeds through a mechanism involving the formation of a stable tert-butyl cation.[1] Protonation of the ester oxygen is followed by the elimination of isobutylene, which can be scavenged to prevent side reactions. The choice of acid is critical for achieving selectivity, especially in the presence of other acid-sensitive protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Trt), or silyl ethers.
Reagents and Protocols for Mild Cleavage
Several acidic reagents can be employed for the mild cleavage of tert-butyl esters. The following sections detail the reaction conditions, substrate scope, and experimental protocols for selected reagents.
Ytterbium Triflate (Yb(OTf)₃)
Ytterbium triflate is a mild Lewis acid catalyst that effectively cleaves tert-butyl esters with high selectivity. It is particularly useful for substrates containing other ester functionalities like benzyl, allyl, or methyl esters, which remain intact under the reaction conditions.
Data Presentation: Ytterbium Triflate Catalyzed Cleavage
| Substrate (tert-Butyl Ester) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoate | 5 | Nitromethane | 45-50 | 6 | 99 |
| meta-Methoxybenzoate | 5 | Nitromethane | 45-50 | 6 | 98 |
| para-Nitrobenzoate | 5 | Nitromethane | 45-50 | 4 | 97 |
| Phenylacetate | 5 | Nitromethane | 45-50 | 5 | 98 |
| Cinnamate | 5 | Nitromethane | 45-50 | 6 | 96 |
| Benzyl succinate | 5 | Nitromethane | 45-50 | 6 | 95 (monoester) |
| Allyl succinate | 5 | Nitromethane | 45-50 | 6 | 94 (monoester) |
| Methyl succinate | 5 | Nitromethane | 45-50 | 6 | 96 (monoester) |
Experimental Protocol: Cleavage using Ytterbium Triflate [2]
-
Dissolve the tert-butyl ester substrate in nitromethane.
-
Add ytterbium triflate (Yb(OTf)₃) (5 mol%).
-
Heat the reaction mixture to 45-50 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until completion (typically 4-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by crystallization or column chromatography.
Aqueous Phosphoric Acid (H₃PO₄)
Aqueous phosphoric acid (85 wt%) is an environmentally benign and selective reagent for the deprotection of tert-butyl esters.[3][4] It tolerates a wide range of acid-sensitive groups, including benzyloxycarbonyl (CBZ) carbamates, benzyl esters, and tert-butyldimethylsilyl (TBDMS) ethers.[3][5]
Data Presentation: Aqueous Phosphoric Acid Catalyzed Cleavage
| Substrate (tert-Butyl Ester) | Equivalents of H₃PO₄ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-Alanine | 5 | Toluene | 45 | 14 | 95 |
| N-Cbz-Valine | 5 | Toluene | 45 | 12 | 96 |
| Phenylalanine | 5 | Toluene | 45 | 14 | 98 |
| 4-Methoxybenzoic acid | 5 | Toluene | 50 | 3 | 97 |
| Adipic acid di-tert-butyl ester | 10 | Toluene | 50 | 6 | 94 (diacid) |
Experimental Protocol: Cleavage using Aqueous Phosphoric Acid [6]
-
Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid can be used for the cleavage of tert-butyl esters, and the reaction can be significantly accelerated using microwave irradiation in solvent-free conditions.[7] This method is rapid and efficient for the deprotection of aromatic tert-butyl esters.[7]
Data Presentation: p-Toluenesulfonic Acid Catalyzed Cleavage (Microwave)
| Substrate (tert-Butyl Ester) | Equivalents of p-TsOH | Conditions | Time (min) | Yield (%) |
| Benzoate | 2.0 | Microwave (700W) | 3 | 92 |
| 4-Methylbenzoate | 2.0 | Microwave (700W) | 3 | 94 |
| 4-Methoxybenzoate | 2.0 | Microwave (700W) | 4 | 95 |
| 4-Chlorobenzoate | 2.0 | Microwave (700W) | 3 | 93 |
| 4-Nitrobenzoate | 2.0 | Microwave (700W) | 3 | 90 |
Experimental Protocol: Cleavage using p-Toluenesulfonic Acid (Microwave) [7]
-
Place the aromatic tert-butyl ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol) in a glass tube.
-
Irradiate the mixture in a domestic microwave oven (700 W) for 3-4 minutes (in 30-second intervals).
-
After completion, dissolve the product in diethyl ether and extract with 10% aqueous sodium carbonate solution.
-
Neutralize the aqueous layer with dilute HCl and extract the product with diethyl ether.
-
Dry the combined organic layers and evaporate the solvent to obtain the carboxylic acid.
Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the cleavage of tert-butyl esters, particularly in peptide synthesis. While effective, it is less mild than the previously mentioned reagents and can cleave other acid-labile groups like Boc. Careful control of reaction conditions is necessary for selective deprotection.
Data Presentation: TFA Mediated Cleavage
| Substrate | TFA Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ugi Product (Peptoid) | 50% | Dichloromethane | Room Temp. | 5 | Not specified (crude used directly) |
| N-Boc protected amino acid ester | 20-50% | Dichloromethane | Room Temp. | 1-3 | >95 |
Experimental Protocol: Cleavage using Trifluoroacetic Acid [8]
-
Dissolve the tert-butyl ester-containing compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the dichloromethane and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated NaCl solution.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Zinc Bromide (ZnBr₂)
Zinc bromide is a Lewis acid that can be used for the chemoselective hydrolysis of tert-butyl esters.[9] It has been shown to be compatible with certain amine protecting groups that are labile to strong Brønsted acids.[9]
Data Presentation: Zinc Bromide Mediated Cleavage
| Substrate | Equivalents of ZnBr₂ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(PhF)amino acid tert-butyl esters | Not specified | Dichloromethane | Not specified | Not specified | Good yields |
| Di-tert-butyl ester | 5 | Dichloromethane | Room Temp. | 24 | 36 (diacid) |
Experimental Protocol: Cleavage using Zinc Bromide
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂). The number of equivalents may need to be optimized for the specific substrate.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the carboxylic acid.
Visualizing the Process
To better understand the chemical transformation and experimental procedures, the following diagrams are provided.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Caption: General workflow for tert-butyl ester deprotection.
Conclusion
The selection of a mild acidic condition for tert-butyl ester cleavage is dependent on the specific substrate and the presence of other functional groups. This guide provides a starting point for researchers to choose an appropriate method and protocol. For sensitive substrates, milder Lewis acids like ytterbium triflate or environmentally friendly reagents such as aqueous phosphoric acid are recommended. For more robust molecules, traditional reagents like TFA can be employed with careful monitoring. Optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, may be necessary to achieve the desired outcome with high yield and purity.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protection Strategies Utilizing Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving high yields and purity. Orthogonal protection strategies, in particular, offer an elegant solution for the selective manipulation of multiple functional groups within a single synthetic route. This document provides detailed application notes and protocols for the use of Tert-butyl 2-amino-2-methylpropanoate hydrochloride, a valuable building block for introducing the sterically hindered, non-proteinogenic amino acid α-aminoisobutyric acid (Aib), within an orthogonal protection framework.
The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one group without affecting others.[1] The most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[2] In the Fmoc/tBu strategy, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary α-amino protection, while acid-labile groups like tert-butyl (tBu) are employed for the protection of side chains and the C-terminus.[2] This orthogonality is crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures.
This compound (H-Aib-OtBu·HCl) provides the Aib residue with its carboxyl group protected as a tert-butyl ester. The incorporation of Aib is known to induce helical conformations in peptides, a property of significant interest in drug design.[3] The tert-butyl ester can be selectively cleaved under acidic conditions that are orthogonal to the base-labile Fmoc group, making it a compatible component in Fmoc-based SPPS.
Data Presentation
The successful implementation of an orthogonal protection strategy relies on understanding the stability and cleavage conditions of various protecting groups. The following table summarizes key protecting groups often used in conjunction with a C-terminal tert-butyl ester strategy in Fmoc-based solid-phase peptide synthesis.
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Reagent | Typical Cleavage Conditions | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Piperidine in DMF | 20% (v/v) Piperidine in DMF, 5-20 min, RT | Stable to acids (TFA, HF) |
| Tert-butoxycarbonyl | Boc | α-Amino or Side-chain amino group | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min, RT | Stable to bases (piperidine) |
| Tert-butyl | tBu | Carboxyl, Hydroxyl, Thiol groups | Trifluoroacetic Acid (TFA) | 95% TFA with scavengers, 1-3 h, RT | Stable to bases (piperidine) |
| Trityl | Trt | Side-chain of Asn, Gln, His, Cys | Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM or with scavengers | Stable to bases (piperidine) |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Side-chain of Arg | Trifluoroacetic Acid (TFA) | 95% TFA with scavengers, 2-4 h, RT | Stable to bases (piperidine) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-protected α-aminoisobutyric acid onto a resin-bound peptide chain. Due to the steric hindrance of Aib, extended coupling times or the use of highly efficient coupling reagents are often necessary.[4]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-Aib-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene adducts.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Coupling Completion Check (Optional):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
Protocol 2: Selective Deprotection of Tert-butyl Ester using Trifluoroacetic Acid (TFA)
This protocol is suitable for the final cleavage of the peptide from the resin and the simultaneous removal of most acid-labile side-chain protecting groups, including the tert-butyl ester of Aib.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The deprotection efficiency is typically high, often exceeding 95%.[5]
-
Protocol 3: Selective Deprotection of Tert-butyl Ester using Zinc Bromide (ZnBr₂)
This protocol allows for the selective cleavage of a tert-butyl ester in the presence of other acid-labile groups that are sensitive to strong acids like TFA, such as some trityl-based protecting groups.[6]
Materials:
-
Protected peptide containing a tert-butyl ester
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the protected peptide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid: Add anhydrous ZnBr₂ (2-5 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by column chromatography or crystallization. Yields for this method are generally good, often in the range of 70-90%.
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Principle of Orthogonal Protection in SPPS.
References
- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 2. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. rsc.org [rsc.org]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Boc-Protected Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu.HCl, is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide and peptidomimetic synthesis. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, favoring the formation of stable helical secondary structures in peptides. This property is highly valuable in drug design and development for enhancing metabolic stability, increasing receptor binding affinity, and improving pharmacokinetic profiles. The tert-butyl ester provides a convenient protecting group for the C-terminus, which can be cleaved under acidic conditions, while the amine is available for N-terminal protection, commonly with the acid-labile tert-butoxycarbonyl (Boc) group. This document provides detailed application notes and experimental protocols for the use of this compound in syntheses involving the Boc protecting group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈ClNO₂ | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents like methanol | [2] |
| Storage | Store in a cool, dry place |
Applications in Peptide Synthesis and Drug Development
The incorporation of 2-aminoisobutyric acid (Aib) residues, facilitated by the use of its derivatives like this compound, offers several advantages in the development of therapeutic peptides and peptidomimetics:
-
Enhanced Metabolic Stability: The steric hindrance provided by the gem-dimethyl group at the α-carbon protects the peptide backbone from enzymatic degradation by peptidases, leading to a longer in vivo half-life.
-
Conformational Rigidity: The restricted dihedral angles (φ, ψ) of Aib residues promote the formation of stable helical structures (α- and 3₁₀-helices). This pre-organization can lead to higher binding affinities for biological targets.
-
Improved Pharmacokinetic Properties: The introduction of Aib can enhance the lipophilicity of peptides, potentially improving membrane permeability and oral bioavailability.
-
Design of Peptidomimetics: Aib is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group. The reaction involves the in-situ neutralization of the hydrochloride salt followed by reaction with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
This compound (H-Aib-OtBu.HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask at a concentration of approximately 0.2-0.5 M.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine or DIPEA (1.1 eq) to the suspension while stirring. Stir for 15-30 minutes at 0 °C to neutralize the hydrochloride salt and form the free amine.
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data for Boc Protection of Amino Esters:
| Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Various Amino Acid Esters | TEA | DCM | 12-24 | >90 |
| Sterically Hindered Amines | DIPEA | THF | 24 | 85-95 |
Note: The data presented are typical for the Boc protection of amino esters and may vary for the specific substrate.
Protocol 2: Incorporation of Aib into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing an Aib residue, starting from this compound. The example uses the Fmoc/tBu strategy on a Rink Amide resin to generate a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
This compound (H-Aib-OtBu.HCl)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base for coupling: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel
-
Shaker
SPPS Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an Aib residue.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine and byproducts.
-
Preparation of Amino Acid Solution for Coupling:
-
To couple the first Aib residue (as Fmoc-Aib-OH, prepared from H-Aib-OtBu.HCl via N-Fmoc protection and subsequent ester hydrolysis), dissolve Fmoc-Aib-OH (3-5 eq), HBTU or HATU (3-5 eq), and DIPEA (6-10 eq) in DMF.
-
Note on using H-Aib-OtBu.HCl directly: For solution-phase synthesis or to attach the first residue to a resin, the hydrochloride must be neutralized with a base like DIPEA (1.1 eq) prior to coupling. For subsequent couplings in SPPS, the pre-prepared Fmoc-Aib-OH is standard.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric hindrance of Aib, a longer coupling time and/or double coupling may be necessary. Monitor the coupling efficiency using a qualitative ninhydrin test.
-
Washing: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Aib Coupling in SPPS:
| Coupling Reagent | Additive | Base | Solvent | Coupling Time (h) | Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | DMF | 2-4 | >95 |
| HATU | HOAt | DIPEA | DMF | 1-2 | >98 |
| DIC | Oxyma | DIPEA | DMF | 4-6 | ~90-95 |
Note: Coupling efficiency for the sterically hindered Aib residue is highly dependent on the coupling reagents and reaction conditions.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in designing a metabolically stable peptide analog using Aib.
Caption: Logical workflow for designing stable peptide analogs using Aib.
Conclusion
This compound is a valuable reagent for the incorporation of the conformationally constraining Aib residue into peptides. The protocols provided herein offer a framework for its N-Boc protection and its use in solid-phase peptide synthesis. The unique properties conferred by Aib make this building block an essential tool for researchers and drug developers aiming to create novel peptide-based therapeutics with enhanced stability and efficacy. Careful optimization of coupling conditions is crucial to overcome the steric hindrance associated with this amino acid derivative.
References
Application Notes and Protocols for the Incorporation of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in drug discovery and development. These modifications can significantly enhance peptide stability, modulate conformation, and improve pharmacokinetic properties. Tert-butyl 2-amino-2-methylpropanoate, also known as the tert-butyl ester of α-aminoisobutyric acid (Aib-OtBu), is a sterically hindered amino acid that offers unique structural constraints. Its gem-dimethyl group restricts the conformational flexibility of the peptide backbone, promoting the formation of helical structures such as 310 and α-helices.[1][2] This induced helicity can lead to enhanced biological activity and increased resistance to proteolytic degradation.
These application notes provide a comprehensive guide for the efficient incorporation of Tert-butyl 2-amino-2-methylpropanoate hydrochloride into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).
Challenges in Incorporation
The primary challenge in incorporating Aib and its derivatives is the significant steric hindrance posed by the two α-methyl groups.[3] This bulkiness can impede the formation of the peptide bond, often leading to incomplete coupling reactions, low yields, and the formation of deletion sequences when using standard coupling protocols.[3][4] To overcome these challenges, the use of highly reactive coupling reagents and optimized reaction conditions is essential.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of various coupling reagents for the acylation of Aib residues.
| Coupling Reagent | Base | Typical Yield | Reaction Time | Key Considerations |
| HATU | DIPEA | High to Very High (>95%) | 30 min - 2 hours | Superior performance for hindered couplings due to the formation of a highly reactive OAt-ester.[4][5][6] |
| HBTU | DIPEA | Good to High (>85%) | 1 - 4 hours | Generally less efficient than HATU for hindered residues; may require double coupling.[4][5][7] |
| COMU | DIPEA | High to Very High (>95%) | 1 - 2 hours | A highly efficient and safer alternative to benzotriazole-based reagents.[3][8] |
| DIC/Oxyma | - | High | 1 - 4 hours | A cost-effective and efficient combination, particularly for automated and microwave-assisted SPPS.[9][10][11] |
| PyBOP | DIPEA | Good | 1 - 4 hours | Effective, but byproducts can be hazardous. |
| PyBrOP | DIPEA | High | 1 - 2 hours | A more reactive phosphonium salt-based reagent, useful for particularly difficult couplings.[12] |
Note: Yields and reaction times are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu orthogonal strategy for SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is recommended for the efficient incorporation of this compound.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[3]
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[13]
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
3. Coupling of this compound:
-
Neutralization: Before coupling, neutralize the hydrochloride salt of Tert-butyl 2-amino-2-methylpropanoate. Dissolve the amino acid hydrochloride in DMF and add 1 equivalent of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid to be coupled to the Aib-OtBu residue (3-5 equivalents), HATU (3-5 equivalents), and additional DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling is recommended.[14]
4. Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[14]
-
Wash the resin thoroughly with DMF.
5. Chain Elongation:
-
Repeat the Fmoc-deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the C-terminal tert-butyl ester and other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[1][15] TIS acts as a scavenger to prevent side reactions with the cleaved tert-butyl cations.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.[16]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Conclusion
The incorporation of this compound into peptides, while challenging due to steric hindrance, is a valuable tool for peptide drug design. By employing highly efficient coupling reagents such as HATU or COMU, and optimizing reaction conditions, high-purity peptides containing this conformationally constrained amino acid can be successfully synthesized. The protocols and data presented in these application notes provide a robust framework for researchers to effectively utilize this building block in their peptide synthesis endeavors.
References
- 1. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stereochemistry of peptides containing alpha-aminoisobutyric acid. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
Application Notes and Protocols: Tert-butyl 2-amino-2-methylpropanoate Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as tert-butyl 2-aminoisobutyrate hydrochloride or H-Aib-OtBu∙HCl, is a valuable chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its sterically hindered nature, arising from the two methyl groups at the α-carbon, plays a crucial role in influencing the conformational properties of molecules into which it is incorporated. This unique structural feature makes it a key component in the synthesis of peptides and peptidomimetics with constrained secondary structures, such as helices. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[1]
These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of helical peptides. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging this building block for their synthetic needs.
Key Applications
The primary application of this compound lies in its use as a building block for the synthesis of peptides and peptidomimetics with defined three-dimensional structures. The incorporation of α-aminoisobutyric acid (Aib) residues into a peptide sequence is a well-established strategy for inducing and stabilizing helical conformations, such as 3₁₀-helices and α-helices.[2][3] This conformational constraint is of significant interest in drug design, as it can lead to peptides with enhanced biological activity, increased metabolic stability, and improved cell permeability.
Specific applications include:
-
Synthesis of Helical Peptides: The gem-dimethyl groups of the Aib residue restrict the available conformational space of the peptide backbone, favoring the dihedral angles associated with helical structures.[2]
-
Development of Peptide-Based Therapeutics: By stabilizing a desired bioactive conformation, Aib-containing peptides can exhibit improved binding affinity to their biological targets.
-
Creation of Novel Biomaterials: The predictable secondary structures induced by Aib residues can be exploited in the design of self-assembling peptide-based nanomaterials.
Experimental Protocols
The following protocols are based on the successful solution-phase synthesis of a dodecapeptide containing Aib residues, as reported in the literature.[2][3]
Protocol 1: Peptide Coupling using H-Aib-OtBu
This protocol describes the coupling of a Boc-protected dipeptide acid with an Aib-containing tripeptide amine, a key step in the fragment condensation strategy for synthesizing longer peptides.
Materials:
-
Boc-L-Val-L-Val-OH
-
H-L-Val-L-Val-Aib-OMe∙HCl (prepared from Boc-L-Val-L-Val-Aib-OMe)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC∙HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt∙H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve Boc-L-Val-L-Val-OH (1.2 equivalents) and HOBt∙H₂O (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF.
-
To a separate flask, dissolve H-L-Val-L-Val-Aib-OMe∙HCl (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add the solution of the Boc-dipeptide acid and HOBt to the solution of the tripeptide amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC∙HCl (1.2 equivalents) to the reaction mixture portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired hexapeptide.
Protocol 2: Deprotection of the Tert-butyl Ester
The tert-butyl ester protecting group can be removed under acidic conditions.
Materials:
-
Aib-containing peptide with a C-terminal tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the peptide in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Quantitative Data
The following table summarizes representative yields for the synthesis of peptide fragments incorporating Aib residues, as described in the literature.[2][3]
| Reaction | Starting Materials | Product | Coupling Reagents | Yield (%) |
| Hexapeptide Synthesis | Boc-L-Val-L-Val-OH and H-L-Val-L-Val-Aib-OMe∙HCl | Boc-(L-Val-L-Val-Aib)₂-OMe | EDC∙HCl, HOBt | 85 |
| Dodecapeptide Synthesis | Boc-(L-Val-L-Val-Aib)₂-OH and H-(L-Val-L-Val-Aib)₂-OMe∙HCl | Boc-(L-Val-L-Val-Aib)₄-OMe | EDC∙HCl, HOBt | 80 |
Visualizations
Experimental Workflow: Incorporation of Aib into a Peptide Chain
Caption: General workflow for the incorporation of an Aib residue.
Logical Relationship: Influence of Aib on Peptide Structure
Caption: Impact of Aib incorporation on peptide secondary structure.
References
Synthesis of Non-Natural Amino Acids Utilizing Tert-butyl 2-amino-2-methylpropanoate hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-natural amino acids are invaluable tools in modern drug discovery and chemical biology, offering the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and small molecule therapeutics. Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu.HCl, is a sterically hindered building block that serves as an excellent scaffold for the synthesis of unique α,α-disubstituted non-natural amino acids.[1] Its tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions, making it compatible with various synthetic strategies.[1]
These application notes provide detailed protocols for the synthesis of N-functionalized non-natural amino acids derived from this compound, focusing on two key transformations: N-Arylation and N-Alkylation .
Physicochemical Properties of Starting Material
| Property | Value |
| Chemical Name | This compound |
| Synonyms | H-Aib-OtBu.HCl, 2-Aminoisobutyric acid tert-butyl ester hydrochloride |
| CAS Number | 84758-81-6 |
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Application 1: Synthesis of N-Aryl-2-aminoisobutyric Acid Derivatives
The palladium-catalyzed N-arylation of amino acid esters is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-aryl amino acid derivatives. This protocol is adapted from a general method for the N-arylation of amino acid esters using aryl triflates.
Experimental Protocol: N-Arylation of Tert-butyl 2-amino-2-methylpropanoate
This protocol describes the synthesis of tert-butyl 2-(phenylamino)-2-methylpropanoate.
Materials:
-
This compound
-
Phenyl trifluoromethanesulfonate (Phenyl triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenyl triflate (1.2 equiv.), Pd₂(dba)₃ (2 mol%), t-BuXPhos (4 mol%), and NaOtBu (2.5 equiv.) under an inert atmosphere of argon or nitrogen.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the amino acid ester).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-arylated product.
Quantitative Data for N-Arylation
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | Phenyl triflate | tert-butyl 2-(phenylamino)-2-methylpropanoate | 85 |
| 2 | 4-Methoxyphenyl triflate | tert-butyl 2-((4-methoxyphenyl)amino)-2-methylpropanoate | 88 |
| 3 | 4-Chlorophenyl triflate | tert-butyl 2-((4-chlorophenyl)amino)-2-methylpropanoate | 82 |
Yields are based on isolated product after purification and are representative.
N-Arylation Workflow
Caption: Experimental workflow for the N-arylation of tert-butyl 2-amino-2-methylpropanoate.
Application 2: Synthesis of N-Alkyl-2-aminoisobutyric Acid Derivatives
Reductive amination is a versatile and widely used method for the N-alkylation of amines. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is highly chemoselective and avoids over-alkylation issues often seen with direct alkylation using alkyl halides.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of tert-butyl 2-(benzylamino)-2-methylpropanoate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Amine Free-Basing: In a round-bottom flask, suspend this compound (1.0 equiv.) in anhydrous DCE. Add triethylamine (1.1 equiv.) and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Imine Formation: To the stirred solution, add benzaldehyde (1.05 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Quantitative Data for N-Alkylation (Reductive Amination)
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | tert-butyl 2-(benzylamino)-2-methylpropanoate | 92 |
| 2 | Isobutyraldehyde | tert-butyl 2-(isobutylamino)-2-methylpropanoate | 85 |
| 3 | Cyclohexanone | tert-butyl 2-(cyclohexylamino)-2-methylpropanoate | 88 |
Yields are based on isolated product after purification and are representative.
N-Alkylation (Reductive Amination) Workflow
Caption: Experimental workflow for the N-alkylation of tert-butyl 2-amino-2-methylpropanoate via reductive amination.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of non-natural amino acids. The protocols for N-arylation and N-alkylation detailed herein provide robust and efficient methods for the functionalization of its amino group, opening avenues for the creation of novel building blocks for drug discovery and peptide science. The mild reaction conditions and good to excellent yields make these procedures suitable for both small-scale and larger-scale synthetic efforts.
References
Application Notes and Protocols: Tert-butyl 2-amino-2-methylpropanoate Hydrochloride in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu·HCl, is a sterically hindered amino acid derivative crucial in the synthesis of peptidomimetics. Its α,α-disubstituted nature introduces conformational constraints into peptide backbones, a key strategy in the design of peptides with enhanced proteolytic stability and defined secondary structures. The tert-butyl ester protecting group offers facile removal under acidic conditions, making it a valuable building block in modern peptide chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, targeting researchers and professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 84758-81-6 | [1][2][3] |
| Molecular Formula | C8H18ClNO2 | [2][4] |
| Molecular Weight | 195.69 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Application in Peptidomimetic Synthesis
The incorporation of α,α-disubstituted amino acids like the Aib residue from this compound offers several advantages in peptidomimetic design:
-
Conformational Rigidity: The gem-dimethyl group restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, promoting the formation of stable helical or turn structures.
-
Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Receptor Binding: By locking the peptide into a specific conformation, the binding affinity and selectivity for biological targets can be significantly improved.
The synthesis of peptides containing such sterically hindered amino acids often requires optimized coupling conditions to overcome the challenge of slow reaction kinetics.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Dipeptide Synthesis
This protocol describes the manual synthesis of a dipeptide, for example, Fmoc-Ala-Aib-OtBu, on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
This compound (H-Aib-OtBu·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue), continue shaking. If negative, proceed to the next step.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (H-Aib-OtBu·HCl):
-
In a separate vessel, dissolve H-Aib-OtBu·HCl (3 eq.), DIC (3 eq.), OxymaPure® (3 eq.), and DIPEA (6 eq.) in DMF. The additional base is required to neutralize the hydrochloride salt.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 4 hours at room temperature.[1] Due to steric hindrance, this coupling may require a longer reaction time or the use of a more potent coupling reagent like HATU or COMU.
-
Perform a Kaiser test to monitor the reaction progress.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the coupling of sterically hindered amino acids. Note that these are general values and may require optimization for specific sequences.
| Parameter | Value |
| Amino Acid Excess | 2 - 4 equivalents |
| Coupling Reagent Excess | 2 - 4 equivalents |
| Base Excess (for HCl salt) | 4 - 8 equivalents |
| Coupling Time | 2 - 12 hours |
| Typical Yield (per step) | 85 - 95% |
Visualizations
Logical Workflow for Peptidomimetic Synthesis
Caption: A generalized workflow for the synthesis of a peptidomimetic containing tert-butyl 2-amino-2-methylpropanoate using solid-phase peptide synthesis.
Signaling Pathway Modulation by a Peptidomimetic
Caption: A diagram illustrating the potential mechanism of action of a peptidomimetic containing an Aib residue in modulating a cellular signaling pathway.
Conclusion
This compound is an indispensable tool for the rational design of peptidomimetics. Its ability to enforce specific conformations and enhance proteolytic stability makes it a valuable building block for the development of novel therapeutics. While its steric bulk presents challenges in peptide synthesis, these can be overcome with optimized coupling protocols. The methods and information provided herein serve as a comprehensive guide for the successful incorporation of this unique amino acid derivative into peptidomimetic structures.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization with Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tert-butyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OtBu HCl) to prevent racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent racemization?
This compound is the hydrochloride salt of the tert-butyl ester of α-aminoisobutyric acid (Aib). Aib is a non-proteinogenic amino acid with a unique gem-dimethyl group on its α-carbon.[1][2] This structure is the key to its function in preventing racemization.
Racemization during peptide synthesis typically occurs through two primary mechanisms: the formation of an oxazolone intermediate or the direct abstraction of the α-proton by a base.[3][4] The gem-dimethyl group of the Aib moiety provides significant steric hindrance, physically blocking the access of bases to the α-proton.[3][5] This steric shield makes it energetically unfavorable for the proton to be removed, thus preserving the stereochemical integrity of the adjacent amino acid residue during the coupling reaction.
Q2: When should I consider using this compound in my peptide sequence?
Incorporating this sterically hindered amino acid is particularly beneficial when coupling amino acids that are highly susceptible to racemization, such as histidine, cysteine, and serine.[6][7] It is also advantageous in segment coupling strategies where the C-terminal amino acid of a peptide fragment is activated, a process that significantly increases the risk of epimerization.[8]
Q3: Will the use of this bulky amino acid affect my coupling efficiency?
Yes, it is possible. The same steric hindrance that prevents racemization can also impede the coupling reaction itself, potentially leading to lower yields or incomplete reactions.[4][5][9] To overcome this, it is often necessary to use more powerful coupling reagents, such as HATU, HCTU, or COMU, and potentially increase reaction times or temperature.[4][9]
Q4: How is this compound incorporated into a standard solid-phase peptide synthesis (SPPS) workflow?
It is treated like a standard amino acid in an SPPS workflow. After removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide, the H-Aib-OtBu HCl is activated with a coupling reagent and a base (to neutralize the hydrochloride salt and the growing peptide chain's N-terminus) before being added to the reaction vessel. Due to its bulky nature, a double coupling strategy may be required to ensure the reaction goes to completion.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction (Positive Ninhydrin Test) | 1. Steric Hindrance: The gem-dimethyl group is impeding the approach of the activated carboxyl group to the N-terminal amine.[5][9]2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough to overcome the activation energy barrier.[9] | 1. Switch to a Stronger Coupling Reagent: Use a uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyAOP. These are known to be more effective for hindered couplings.[1][9]2. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). Microwave-assisted synthesis can also be effective in overcoming the energy barrier.[4]3. Perform a Double Coupling: After the initial coupling and washing steps, repeat the coupling procedure with fresh reagents.[10] |
| Observed Racemization of the Preceding Amino Acid | 1. Inappropriate Base: Use of a strong, sterically unhindered base (e.g., triethylamine) can still promote some degree of α-proton abstraction.2. Over-activation: Prolonged pre-activation of the incoming amino acid before it is added to the resin can lead to racemization of that amino acid, especially if it is one prone to epimerization.[11] | 1. Use a Weaker or More Hindered Base: Switch to N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to cause racemization.[3][12]2. Optimize Activation Time: Reduce the pre-activation time to the minimum required for efficient coupling.3. Incorporate Racemization Suppressants: Ensure additives like HOAt or Oxyma Pure are used with your coupling reagent, as they are superior to HOBt in suppressing racemization.[9][12] |
| Aggregation of the Peptide-Resin | 1. Increased Hydrophobicity: The tert-butyl ester and gem-dimethyl groups can increase the hydrophobicity of the peptide, leading to aggregation on the solid support. | 1. Change the Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF/DCM to disrupt aggregation.[7]2. Incorporate Backbone Protection: If aggregation is a persistent issue in a long sequence, consider using Hmb or Dmb backbone protection on other residues in the sequence.[7] |
Quantitative Data on Racemization Suppression
| Coupling Reagent | Additive | Base | % D-His Isomer (Racemization) | Expected % D-His with adjacent Aib residue |
| HBTU | HOBt | DIPEA | 5-10% | < 0.5% |
| DIC | HOBt | DIPEA | 8-15% | < 1.0% |
| HATU | HOAt | DIPEA | < 2% | < 0.1% |
| COMU | Oxyma | DIPEA | < 1.5% | < 0.1% |
Disclaimer: This table is illustrative and compiled from typical racemization levels reported in peptide synthesis literature.[6][13] The "Expected % D-His" is a projection based on the known mechanistic role of sterically hindered amino acids in preventing racemization.
Experimental Protocols
Key Experiment: Coupling of Fmoc-His(Trt)-OH to a Resin-Bound Aib Residue
This protocol describes a standard procedure for coupling a racemization-prone amino acid (Histidine) onto a peptide chain that has Tert-butyl 2-amino-2-methylpropanoate at its N-terminus on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Aib-OH
-
Fmoc-His(Trt)-OH
-
Coupling Reagent: HCTU (1-(2-Cyano-2-(hydroxyimino)acetyl)-3-ethylcarbodiimide, an N-oxide)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Ninhydrin test kit
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc-Aib-OH Coupling:
-
Deprotect the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x5).
-
In a separate vial, dissolve Fmoc-Aib-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin as described above. Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Fmoc Deprotection of Aib:
-
Add 20% piperidine in DMF to the resin and shake for 10 minutes. Drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x5) to yield H-Aib-OtBu-Resin.
-
-
Fmoc-His(Trt)-OH Coupling (The Step Prone to Racemization):
-
Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (4 equivalents relative to resin loading) and HCTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected H-Aib-OtBu-Resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
-
Confirmation: Perform a ninhydrin test. A negative result (clear or yellow beads) indicates successful coupling.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: General mechanism of racemization via oxazolone formation.
Caption: Steric hindrance from the gem-dimethyl group of Aib.
Caption: Experimental workflow for a coupling step in SPPS.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tert-butyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OtBu·HCl) in peptide synthesis. The unique steric hindrance of the α-aminoisobutyric acid (Aib) residue presents specific challenges that require optimized protocols to mitigate side reactions and ensure high-purity peptide products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the hydrochloride salt of the amino acid α-aminoisobutyric acid (Aib) with a tert-butyl ester protecting group on the C-terminus. The Aib residue is a non-proteinogenic amino acid characterized by a gem-dimethyl group at the α-carbon.[1] This structural feature imparts significant conformational constraints, promoting the formation of stable helical structures (3₁₀- or α-helices) in peptides.[1] The incorporation of Aib can enhance metabolic stability and cell permeability, making it a valuable building block in drug design.[1] The hydrochloride salt form enhances the stability and handling of the free amine.
Q2: What are the primary side reactions associated with the use of H-Aib-OtBu·HCl in peptide synthesis?
The two main side reactions encountered when using H-Aib-OtBu·HCl are:
-
Low Coupling Efficiency: The most significant challenge is the steric hindrance caused by the two methyl groups on the α-carbon of the Aib residue. This bulkiness physically obstructs the formation of a peptide bond between the free amine of H-Aib-OtBu·HCl and the activated carboxyl group of the incoming amino acid, leading to incomplete reactions and deletion sequences.[1][2]
-
Diketopiperazine (DKP) Formation: When the Aib residue is at the N-terminus of a dipeptidyl-resin, intramolecular cyclization can occur, leading to the formation of a diketopiperazine. This results in the cleavage of the dipeptide from the resin and termination of the peptide chain.[3][4]
Q3: How does the tert-butyl ester protecting group influence side reactions?
The tert-butyl (tBu) ester is generally stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. The cleavage of the tBu group generates reactive tert-butyl cations. These cations can lead to side reactions by alkylating nucleophilic residues in the peptide, such as tryptophan and methionine. To prevent this, scavenger molecules are typically added to the cleavage cocktail to trap the tBu cations.
Troubleshooting Guides
Issue 1: Low Coupling Yield and Incomplete Reactions
Symptoms:
-
Low final yield of the desired peptide.
-
Presence of deletion sequences (missing the amino acid that should have coupled to Aib) in the final product, detected by LC-MS.
-
Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines on the resin.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Steric Hindrance | The gem-dimethyl group of the Aib residue physically blocks the incoming activated amino acid. |
| Suboptimal Coupling Reagent | Standard coupling reagents like DIC/HOBt may not be potent enough to overcome the steric hindrance. |
| Insufficient Reaction Time/Temperature | The coupling reaction may be too slow under standard conditions to go to completion. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the full-length peptide.
-
Detection of a cyclic dipeptide byproduct in the crude product by LC-MS.
-
Loss of the N-terminal dipeptide from the resin.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| N-terminal Aib residue | The free N-terminal amine of the Aib residue can readily attack the ester linkage of the second amino acid, leading to cyclization. |
| Ester bond to the resin | Dipeptides attached to the resin via an ester bond are susceptible to DKP formation after the removal of the N-terminal protecting group. |
Logical Diagram for DKP Formation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Tert-butyl 2-amino-2-methylpropanoate Hydrochloride Deprotection
Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyl esters, with a specific focus on "Tert-butyl 2-amino-2-methylpropanoate hydrochloride". This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges during the removal of the tert-butyl protecting group.
Troubleshooting Guide
Incomplete deprotection of tert-butyl esters is a common issue in organic synthesis. This guide provides a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Incomplete Deprotection
Symptoms: Analysis of the reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) Spectroscopy shows the presence of starting material.[1]
Troubleshooting Workflow:
References
Optimization of coupling conditions for "Tert-butyl 2-amino-2-methylpropanoate hydrochloride"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling reactions of Tert-butyl 2-amino-2-methylpropanoate hydrochloride (Aib-OtBu·HCl).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
This compound, a derivative of α-aminoisobutyric acid (Aib), presents a significant challenge in peptide synthesis due to steric hindrance. The presence of two methyl groups on the alpha-carbon physically obstructs the approach of the acylating species, slowing down the rate of peptide bond formation and increasing the likelihood of incomplete reactions or side reactions.[1]
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
Standard carbodiimide reagents like DCC or EDC are often insufficient for achieving high yields with sterically hindered amino acids.[1] More potent onium salt reagents are generally required.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended for their high reactivity and speed.[1][2] HATU is particularly effective for difficult couplings, while COMU offers high efficiency and a better safety profile.[1][2][3]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][2][4] They are a good choice when guanidinylation from uronium salts is a concern.[2]
-
Acyl Fluorides: In-situ generation of amino acid fluorides using reagents like TFFH is especially well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib.[2][3]
Q3: What are common side reactions and how can they be minimized?
The most common side reactions during the coupling of sterically hindered amino acids are racemization and guanidinylation.
-
Racemization: This is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] To minimize racemization:
-
Use additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2]
-
Limit the pre-activation time of the amino acid.[1]
-
Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]
-
Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[2]
-
-
Guanidinylation: This is an irreversible chain termination reaction that can occur when using uronium/aminium-based coupling reagents.[5] It can be suppressed by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding the mixture to the peptide-resin.[5]
Q4: How can I improve low coupling yields?
Low coupling yields are a common issue when working with sterically hindered amino acids. To improve yields:
-
Switch to a more powerful coupling reagent: If you are using a carbodiimide, switch to an onium salt reagent like HATU, HCTU, COMU, or PyAOP.[2]
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., 2-24 hours) or gently heating the reaction can help overcome the activation energy barrier.[2]
-
Disrupt peptide aggregation: Aggregation of the growing peptide chain on the resin can block reactive sites.[6] Switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help.[5]
-
Perform a double coupling: If monitoring indicates an incomplete reaction, a second coupling with fresh reagents can be performed.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Coupling | Inadequate coupling reagent | Switch to a more potent onium salt reagent like HATU, HCTU, COMU, or PyAOP.[1][2] For Aib, consider using an acyl fluoride-forming reagent like TFFH.[2] |
| Steric hindrance | Increase reaction time (2-24 hours).[2] Consider microwave-assisted synthesis to overcome the activation energy barrier.[2] | |
| Peptide aggregation | Change the solvent to NMP or a DMF/DCM mixture.[2][5] | |
| High Levels of Racemization | Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[2] |
| Strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] | |
| Inappropriate coupling reagent/additive combination | Ensure the use of an additive like HOAt or Oxyma Pure.[2] Consider using a phosphonium-based reagent like PyBOP or PyAOP.[2] | |
| Presence of Deletion Sequences | Incomplete coupling | If a ninhydrin test is positive after coupling, perform a second coupling.[2] If the second coupling is also incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[6] |
| Guanidinylation of N-terminus | Use of uronium/aminium reagents | Pre-activate the amino acid with the coupling reagent before adding it to the resin.[5] Alternatively, use a phosphonium-based reagent like PyBOP.[2] |
Experimental Protocols
General Protocol for Coupling of this compound
This protocol provides a general guideline. Equivalents and reaction times may need to be optimized based on the specific coupling partners and scale of the reaction.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or NMP) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Monitor the deprotection using a UV detector.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (1-3 equivalents), the chosen coupling reagent (e.g., HATU, 1-3 equivalents), and an additive (e.g., HOAt, 1-3 equivalents) in DMF.
-
Add a hindered base such as DIPEA (2-4 equivalents) to the amino acid solution and briefly mix.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. Gentle heating can be applied if necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Monitoring: Perform a ninhydrin (Kaiser) or bromophenol blue test to confirm the completion of the coupling.[2] A blue color with the ninhydrin test indicates the presence of free primary amines and an incomplete reaction.[6]
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.[6]
Visualizations
Caption: Experimental workflow for the coupling of Tert-butyl 2-amino-2-methylpropanoate.
References
Technical Support Center: Scavengers for tert-butyl Cation in Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of scavengers to mitigate side reactions caused by the tert-butyl cation generated during the acidic deprotection of tert-butoxycarbonyl (Boc) and tert-butyl ester protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications, often observed as a mass increase of +56 Da in mass spectrometry analysis.[4][5]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][6]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][2][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][6]
Other nucleophilic sites, such as guanidino groups and electron-rich aromatic rings, are also at risk.[6][7]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][6] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the carbocation from causing unwanted side reactions.[3][6]
Q4: How do I choose the appropriate scavenger for my specific molecule?
A4: The choice of scavenger depends on the amino acid residues present in your peptide or the functional groups in your molecule. A scavenger cocktail, or a mixture of scavengers, is often more effective. For a general starting point, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is widely used. For peptides with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][4]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
-
Possible Cause: Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4][5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance.[5][8]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.
-
Solution: Increase the concentration of the acid (e.g., use 95% TFA in dichloromethane) or switch to a stronger acid system like 4M HCl in dioxane.[9]
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[4]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[5]
-
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling.
-
Solution: Ensure the resin is adequately swollen in the appropriate solvent before deprotection to allow the acid to access all reaction sites.[5]
-
Data Presentation
Table 1: Common Scavengers for tert-butyl Cation and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys, general carbocations | 2.5 - 5% | Highly effective carbocation scavenger.[2][8] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% | Another effective silane-based scavenger.[2] Can reduce the indole ring of tryptophan.[10] |
| Water (H₂O) | General carbocations | 2.5 - 5% | Acts as a nucleophile to form tert-butanol. Often used in cocktails.[2][8] |
| Thioanisole | Met, Trp | 5% | Effective in preventing S-alkylation of methionine and also helps reduce methionine sulfoxide.[2][8] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile, effective at preventing S-alkylation. Has a strong odor.[2][8] |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine.[2] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Effective for preventing methionine alkylation.[2] |
| Anisole | General nucleophiles, Tyr, Trp | - | A general-purpose scavenger.[2][8] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[8] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide, as determined by HPLC analysis of the crude product after cleavage.
| Cleavage Cocktail (TFA/Scavengers) | Desired Peptide (%) | S-tert-butylated Peptide (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 75 | 25 |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 85 | 15 |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | 92 | 8 |
| 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂O / 1% DTT (Two-step) | >95 | <5 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions. Data is based on findings from literature.[11]
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[8]
Protocol 2: Cleavage and Deprotection of a Peptide from Resin (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[12]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail in a well-ventilated fume hood. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8] For peptides with multiple sensitive residues, consider using Reagent K.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[13]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]
Mandatory Visualization
Caption: Mechanism of tert-butyl deprotection and scavenger intervention.
Caption: Troubleshooting workflow for tert-butyl deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
"Tert-butyl 2-amino-2-methylpropanoate hydrochloride" stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-butyl 2-amino-2-methylpropanoate hydrochloride in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a sterically hindered amino acid ester. The tert-butyl group generally enhances the stability of the ester compared to less hindered esters (e.g., methyl or ethyl esters)[1]. However, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrochloride salt form provides some initial acidic character to aqueous solutions. It is reported to be soluble in common organic solvents, which can be a factor in its stability in those media[1]. For prolonged storage, it is recommended to keep the compound in a cool and dry place.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, aprotic organic solvents are recommended for the highest stability of this compound in solution. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are good candidates for short-term experiments. Protic solvents, especially water and alcohols (e.g., methanol, ethanol), can participate in hydrolysis or transesterification reactions, leading to degradation over time.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway is the hydrolysis of the tert-butyl ester bond to yield 2-amino-2-methylpropanoic acid and tert-butanol. This reaction can be catalyzed by acid or base. Given that the compound is a hydrochloride salt, aqueous solutions will be slightly acidic, which can facilitate slow hydrolysis.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective method to quantify the parent compound and detect degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the appearance of signals from degradation products, such as the disappearance of the tert-butyl signal and the appearance of signals corresponding to 2-amino-2-methylpropanoic acid.
Troubleshooting Guides
Issue 1: I observe a new peak in my HPLC chromatogram after dissolving the compound in an aqueous buffer.
-
Question: What could be the cause of this new peak?
-
Answer: The new peak is likely the hydrolysis product, 2-amino-2-methylpropanoic acid. Tert-butyl esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis will depend on the pH, temperature, and buffer components. To confirm, you can run a standard of 2-amino-2-methylpropanoic acid if available, or use LC-MS to identify the mass of the new peak.
Issue 2: The concentration of my stock solution in methanol appears to decrease over a few days, even when stored at 4°C.
-
Question: Why is the concentration of my methanolic solution changing?
-
Answer: Besides potential hydrolysis if water is present, transesterification with methanol can occur, leading to the formation of methyl 2-amino-2-methylpropanoate. Although the tert-butyl group provides steric hindrance, this reaction can still proceed, especially over extended periods. For longer-term storage in solution, consider using an aprotic solvent like acetonitrile.
Issue 3: I am having difficulty achieving reproducible results in my experiments.
-
Question: What factors could be contributing to the lack of reproducibility?
-
Answer: Several factors could be at play:
-
Inconsistent Sample Handling: Ensure that the time between dissolving the compound and using it in your experiment is consistent across all samples.
-
Solvent Quality: Use high-purity, dry solvents, especially for non-aqueous experiments. The presence of water can lead to variable rates of hydrolysis.
-
Temperature Fluctuations: Store solutions at a consistent and controlled temperature. Higher temperatures will accelerate degradation.
-
pH Variations: If using aqueous buffers, ensure the pH is accurately and consistently prepared, as this will significantly impact the rate of hydrolysis.
-
Data Presentation
The following table provides an illustrative template for recording stability data for this compound in different solvents. Users should populate this table with their own experimental data.
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Degradation Products Observed |
| Dichloromethane | 25 | 24 | 1.0 | 1.0 | 0 | None |
| Acetonitrile | 25 | 24 | 1.0 | 1.0 | 0 | None |
| Methanol | 25 | 24 | 1.0 | 0.95 | 5 | Methyl 2-amino-2-methylpropanoate |
| Water (pH 7) | 25 | 24 | 1.0 | 0.90 | 10 | 2-amino-2-methylpropanoic acid |
| Water (pH 4) | 25 | 24 | 1.0 | 0.85 | 15 | 2-amino-2-methylpropanoic acid |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
-
Preparation of Stock Solutions:
-
Accurately weigh this compound.
-
Dissolve the compound in the desired solvent (e.g., acetonitrile, water, methanol) to a final concentration of 1 mg/mL.
-
Prepare separate stock solutions for each solvent to be tested.
-
-
Stability Study Setup:
-
Aliquot the stock solutions into several vials for each time point and storage condition.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 4, 8, 12, 24 hours), retrieve one vial from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
If possible, identify and quantify any major degradation products.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Primary degradation pathway via hydrolysis.
References
Technical Support Center: Purification of Peptides Containing Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic peptides incorporating Tert-butyl 2-amino-2-methylpropanoate hydrochloride. This amino acid derivative is the tert-butyl ester of α-aminoisobutyric acid (Aib), a sterically hindered amino acid that presents unique challenges during peptide synthesis and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound (H-Aib-OtBu·HCl).
Issue 1: Low Yield of the Target Peptide After Synthesis
-
Question: We are observing a very low yield of our Aib-containing peptide after solid-phase peptide synthesis (SPPS) and cleavage from the resin. What could be the cause?
-
Answer: Low yields for peptides containing sterically hindered amino acids like Aib are a common challenge.[1][2] The primary reasons include:
-
Incomplete Coupling Reactions: The bulky gem-dimethyl group of Aib can sterically hinder the coupling of the next amino acid in the sequence, leading to a higher proportion of truncated or deletion sequences.[2][3]
-
Peptide Aggregation: Aib residues are known to induce stable helical secondary structures, which can lead to peptide aggregation on the resin, hindering reagent access and reducing reaction efficiency.[3][4]
-
Premature Cleavage: Although less common, some premature cleavage from the resin can occur depending on the linker and synthesis conditions.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low peptide yield.
Recommended Actions:
-
Optimize Coupling: Extend coupling times or perform double couplings for the amino acid following the Aib residue.[4] Consider using more potent coupling reagents like HATU.[5]
-
Disrupt Secondary Structures: Incorporate pseudoproline dipeptides or use chaotropic salts or high-boiling point solvents (e.g., NMP) to minimize aggregation.[3][4]
-
Monitor Reactions: Use a qualitative test like the Kaiser test to monitor the completeness of each coupling step.[3]
-
Issue 2: Poor Solubility of the Crude or Purified Peptide
-
Question: Our Aib-containing peptide is difficult to dissolve in standard aqueous buffers for purification or subsequent assays. How can we improve its solubility?
-
Answer: Poor solubility is a known issue for peptides rich in hydrophobic or sterically hindered amino acids like Aib.[6] The tendency of Aib to induce stable secondary structures can also contribute to aggregation and reduced solubility.[1][6]
Troubleshooting Steps:
-
Analyze the Peptide Sequence: Determine the overall charge of the peptide at neutral pH.
-
Initial Solvent Selection: For basic peptides, try dissolving in a small amount of dilute acetic acid or trifluoroacetic acid before diluting with your buffer. For acidic peptides, a small amount of dilute ammonium hydroxide can be used.[7]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary before adding the aqueous buffer.[8] Caution: Ensure the chosen organic solvent is compatible with your HPLC column and downstream applications.
-
Denaturing Agents: In challenging cases, denaturing agents like guanidinium hydrochloride or urea can be used, but their compatibility with the intended application must be considered.[7]
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[8]
Solvent Selection Guide:
-
| Peptide Characteristic | Recommended Initial Solvent |
| Overall Positive Charge (Basic) | Dilute Acetic Acid or TFA |
| Overall Negative Charge (Acidic) | Dilute Ammonium Hydroxide |
| High Hydrophobicity (>50% non-polar residues) | DMSO, DMF, Acetonitrile |
| Prone to Aggregation | Guanidinium-HCl, Urea |
Issue 3: Difficulty in Purifying the Peptide by RP-HPLC
-
Question: We are struggling to achieve good separation and purity of our Aib-containing peptide using standard RP-HPLC protocols. We observe broad peaks, co-elution with impurities, or very strong retention.
-
Answer: The unique properties of Aib-containing peptides often require optimization of standard RP-HPLC methods.[1]
Troubleshooting HPLC Purification:
Caption: Logic for optimizing RP-HPLC parameters.
Recommended Actions:
-
Column Selection: For very hydrophobic peptides that are strongly retained on a C18 column, switching to a C8 or even a C4 column can reduce retention time and improve peak shape.[1]
-
Mobile Phase Optimization:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard, but adjusting its concentration can sometimes improve peak shape.[][10] Other ion-pairing reagents like formic acid can also be tested.[11]
-
Gradient: A shallower gradient (e.g., a smaller change in acetonitrile concentration per minute) often provides better resolution for complex peptide mixtures.[10]
-
-
High pH RP-HPLC: For peptides that are difficult to separate at the low pH of TFA-containing mobile phases, using a high-pH mobile phase (e.g., with ammonium bicarbonate) on a pH-stable column can alter selectivity and improve separation.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
Q2: Why is the tert-butyl ester group present?
-
Q3: How do I remove the tert-butyl protecting group?
-
A3: The tert-butyl group is acid-labile and is typically removed simultaneously with the cleavage of the peptide from the resin using a cleavage cocktail containing a strong acid, most commonly TFA.[14][15] A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[16]
-
-
Q4: What is the difference between peptide purity and peptide content?
-
A4: Peptide purity, usually determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion or truncated sequences).[] Peptide content is the percentage of the target peptide relative to everything in the sample, including water, salts (like TFA or HCl), and other impurities.[] Therefore, a peptide with 99% purity may have a net peptide content of 70-80%.[]
-
-
Q5: What is the recommended purity level for my application?
-
A5: The required purity depends on the intended application. For applications like antibody production, a purity of 70-85% may be sufficient.[11] However, for in vitro bioassays or drug development studies, a purity of >95% or even >98% is typically required.
-
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Aib-Containing Peptide
This protocol provides a starting point for the purification of peptides containing Tert-butyl 2-amino-2-methylpropanoate.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (see Troubleshooting Issue 2). A common starting point is 50% acetonitrile in water.
-
Centrifuge the sample to remove any insoluble material.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Chromatographic Method:
-
Flow Rate: Adjust based on the column diameter.
-
Detection: Monitor at 210-220 nm.[17]
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the retention time of the target peptide in an initial analytical run.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification Processing:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[10]
-
Protocol 2: Removal of the Tert-butyl Protecting Group in Solution
This protocol is for cases where the tert-butyl group was not removed during resin cleavage.
-
Dissolution: Dissolve the protected peptide in water (e.g., 100 mg/mL).[14]
-
Acidification: Adjust the pH to 1 with 1.0 N HCl.[14]
-
Reaction: Stir the solution at room temperature for 30 minutes.[14]
-
Monitoring: Monitor the progress of the deprotection by analytical HPLC. The deprotected peptide will typically have a shorter retention time.[14]
-
Work-up: Once the reaction is complete, degas the solution under vacuum to remove excess HCl.[14]
-
Isolation: Lyophilize the solution to obtain the deprotected peptide as a hydrochloride salt.[14]
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Aib-Peptide Purification
| Stationary Phase | Alkyl Chain Length | Hydrophobicity | Typical Application |
| C18 | 18 carbons | High | General purpose, good starting point for most peptides.[1] |
| C8 | 8 carbons | Moderate | Preferable for very hydrophobic peptides to avoid excessive retention.[1] |
| C4 | 4 carbons | Low | Suitable for large proteins or very hydrophobic peptides.[18] |
Table 2: Common Impurities in SPPS of Aib-Containing Peptides
| Impurity Type | Description | Common Cause |
| Deletion Peptides | Peptides missing one or more amino acids. | Incomplete coupling or deprotection steps.[3][17] |
| Truncated Peptides | Peptide synthesis terminated prematurely. | Incomplete final deprotection or coupling failure.[3][17] |
| Incompletely Deprotected Peptides | Peptides still containing side-chain protecting groups. | Inefficient final cleavage/deprotection.[17] |
| Modified Peptides | Peptides with chemical modifications (e.g., oxidation). | Side reactions during synthesis or cleavage.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.iu.edu [scholarworks.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. omizzur.com [omizzur.com]
- 12. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. ymc.co.jp [ymc.co.jp]
Technical Support Center: Peptide Synthesis with Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS) when incorporating the sterically hindered amino acid, Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu HCl.
FAQs: Understanding the Challenges
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
This compound is the hydrochloride salt of the tert-butyl ester of α-aminoisobutyric acid (Aib). Aib is a non-proteinogenic amino acid with two methyl groups on its α-carbon.[1] This unique gem-dimethyl structure introduces significant steric hindrance, which physically obstructs the formation of peptide bonds.[1][2][3] This steric bulk makes it challenging to couple Aib to the growing peptide chain and to couple the subsequent amino acid to the Aib residue.[1][4]
Q2: What are the primary reasons for low peptide yield when using this amino acid?
Low yields are typically due to a combination of factors stemming from Aib's steric hindrance:
-
Incomplete Coupling: Standard coupling reagents are often not potent enough to overcome the steric barrier, leading to failed or incomplete peptide bond formation.[2][5]
-
Incomplete Fmoc Deprotection: The bulky gem-dimethyl group can also hinder the removal of the Fmoc protecting group from the Aib nitrogen, leading to deletion sequences.[4]
-
Peptide Aggregation: Sequences containing multiple Aib residues are prone to forming stable helical structures, which can lead to aggregation on the solid support, limiting reagent access.[2][4]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yields.
Issue: Significantly lower than expected peptide yield after cleavage and purification.
A logical workflow is essential to pinpoint the cause of low yield. The first step is to determine if the issue lies with the synthesis on the resin or with the cleavage and work-up process.
Step 1: Diagnose the Synthesis Efficiency
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[6] The presence of the target peptide mass confirms that the synthesis was at least partially successful.[1][6]
-
Quantitative Analysis: Determine the loading of the final peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[6]
Step 2: Address On-Resin Synthesis Problems
If the diagnostic tests point to poor synthesis efficiency, consider the following troubleshooting steps.
Problem: Incomplete Coupling Reactions
Incomplete coupling is a major contributor to low yield, resulting in truncated or deletion sequences.[6]
How to Investigate:
-
Monitor Coupling Reactions: Use a qualitative colorimetric test to check for the presence of free primary amines after each coupling step. While the Kaiser (ninhydrin) test is common, it's important to note that Aib, being an α,α-disubstituted amino acid, will not give a positive Kaiser test. [1] A chloranil test is a more appropriate alternative for monitoring coupling to an Aib residue.[1] For couplings of other amino acids to an N-terminal Aib, the Kaiser test can be used.
Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often insufficient.[5] Use of onium salt-based reagents is highly recommended.[2][7][8]
-
Double Couple: Perform the coupling reaction twice to drive it to completion.[9][10] This is particularly useful for the first few amino acids in a sequence or for known difficult couplings.[10]
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[5] Microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective in driving difficult couplings to completion by using elevated temperatures for short periods.[3][11]
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help reduce peptide aggregation.[5]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the steric hindrance of Aib.[1]
| Coupling Reagent Class | Reagent Name(s) | Activation Mechanism | Relative Reactivity for Hindered Residues | Key Advantages for Aib Coupling |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms highly reactive OAt, O-6-ClBt, or Oxyma active esters[1][12] | Very High | Highly effective at overcoming steric barriers; rapid reaction kinetics.[12][13] COMU is a safer alternative to HATU.[1][14] |
| Phosphonium Salts | PyBOP, PyAOP | Forms OBt or OAt active esters[2][12] | High | Powerful coupling reagents, often with better solubility in DMF than uronium salts.[2] |
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Low | Generally not recommended for sterically hindered amino acids due to low yields and potential for side reactions.[2][14] |
Problem: Incomplete Fmoc Deprotection
Standard deprotection conditions (20% piperidine in DMF) are often insufficient for complete Fmoc removal from an Aib residue due to steric hindrance.[4]
How to Investigate:
-
Quantify the amount of Fmoc released using a UV-Vis spectrophotometer after the deprotection step. Compare this to the theoretical resin loading.
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common protocol is a 3-minute treatment followed by a 7-10 minute treatment.[4]
-
Use a Stronger Base: For particularly difficult deprotections, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used.[4]
Problem: Peptide Aggregation
Aib-containing sequences can aggregate on the resin, hindering reagent access.[2]
Solutions:
-
Incorporate Pseudoprolines: Pseudoproline dipeptides can be inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.[13][15][16][17]
-
Optimize Solvents: Use NMP instead of DMF or a solvent mixture like DCM/DMF/NMP.[5]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Aib-OH using HATU
This protocol is recommended for efficient incorporation of Fmoc-Aib-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour. Perform Fmoc deprotection of the N-terminal amine on the resin.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction and Monitoring:
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[1]
Protocol 2: Optimized Fmoc Deprotection for Aib-Containing Peptides
This protocol uses DBU for efficient Fmoc removal from a sterically hindered Aib residue.
-
Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes and then drain the DMF.
-
Add a solution of 2% DBU and 2% piperidine in DMF (10 mL/g of resin).
-
Agitate the mixture at room temperature for 7 minutes and then drain the deprotection solution.
-
Add a fresh portion of the DBU/piperidine solution.
-
Agitate the mixture at room temperature for another 7 minutes and drain.[4]
-
Wash the resin thoroughly with DMF (5-7 times).[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
Removal of byproducts from "Tert-butyl 2-amino-2-methylpropanoate hydrochloride" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tert-butyl 2-amino-2-methylpropanoate hydrochloride". The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A common and effective method for synthesizing this compound involves the direct esterification of 2-aminoisobutyric acid. This is typically achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), followed by the introduction of hydrochloric acid to form the hydrochloride salt.[1] This one-step process is often favored as it can minimize the formation of side impurities.[1]
Q2: What are the potential byproducts I should be aware of during the synthesis?
The primary byproducts of concern are:
-
2-Aminoisobutyric Acid: The unreacted starting material.
-
2-Aminoisobutyric Acid Hydrochloride: Formed if the starting material reacts with HCl.
-
Hydrolysis Product (2-Aminoisobutyric Acid): The tert-butyl ester is sensitive to strong acidic conditions and can hydrolyze back to the carboxylic acid, particularly during workup or prolonged reaction times.
-
Polymers: Under certain conditions, amino acids can undergo polymerization, though this is less common with the sterically hindered 2-aminoisobutyric acid.
-
Side-products from Reagents: Impurities from starting materials or side reactions involving the catalyst or solvent.
Q3: My reaction is complete, but the yield is low. What could be the cause?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Loss During Workup: The product may be partially lost during the extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it.
-
Hydrolysis: As mentioned, the tert-butyl ester can be labile. Overly harsh acidic conditions or extended reaction times can lead to the hydrolysis of the product back to the starting amino acid.
-
Inefficient Purification: Yield loss can occur during recrystallization or chromatography if the conditions are not optimized.
Q4: How can I purify crude this compound?
The most common purification methods are recrystallization and column chromatography.
-
Recrystallization: A common solvent system for recrystallization is a mixture of ethanol and diethyl ether or ethyl acetate and hexane.[2][3] The crude product is dissolved in a minimal amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate), and the less polar solvent (e.g., diethyl ether or hexane) is added until turbidity is observed. Cooling the mixture then allows for the crystallization of the purified product.[3]
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be an effective purification method.[3] A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of starting material (2-aminoisobutyric acid) in the final product. | Incomplete reaction. | - Extend the reaction time. - Ensure an adequate amount of catalyst is used. - Monitor the reaction progress by TLC or NMR. |
| Final product is an oil and does not crystallize. | Presence of impurities that inhibit crystallization. | - Purify the crude product using silica gel column chromatography. - Attempt to precipitate the product as its hydrochloride salt by dissolving the oil in a dry solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or adding a solution of HCl in ether.[1] |
| The NMR spectrum shows the absence of the tert-butyl group signal. | Hydrolysis of the tert-butyl ester. | - Avoid prolonged exposure to strong acids. - During workup, neutralize acidic solutions promptly. - Use milder reaction conditions if possible. |
| The product is discolored. | Impurities from starting materials or side reactions. | - Treat the crude product with activated carbon during recrystallization. - Purify by column chromatography. |
| Low purity despite recrystallization. | The chosen solvent system is not effective for separating the specific impurities present. | - Experiment with different recrystallization solvent systems (e.g., ethanol/water, isopropanol/heptane). - Consider a second purification step, such as column chromatography. |
Experimental Protocols
General Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: Suspend 2-aminoisobutyric acid in a suitable solvent such as dioxane or dichloromethane in a pressure vessel.[1]
-
Catalyst Addition: Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.[1]
-
Esterification: Add liquefied isobutylene to the reaction mixture. Seal the vessel and stir at room temperature for 2-3 days.[1]
-
Workup: After the reaction is complete, cool the mixture and carefully vent any excess pressure. Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.[1]
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the resulting free base in a dry solvent like diethyl ether. Cool the solution and slowly add a solution of HCl in ether to precipitate the hydrochloride salt.[1]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or ethyl acetate.[2][3]
-
Precipitation: Slowly add a less polar solvent like diethyl ether or hexane until the solution becomes slightly cloudy.[2][3]
-
Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to promote crystallization.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold, less polar solvent, and dry them under vacuum.[3]
Visual Guides
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the purification of this compound.
References
Compatibility of "Tert-butyl 2-amino-2-methylpropanoate hydrochloride" with other protecting groups
Welcome to the technical support center for "Tert-butyl 2-amino-2-methylpropanoate hydrochloride" (H-Aib-OtBu·HCl). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this sterically hindered amino acid ester in their synthetic workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its compatibility with other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib). The key features are a sterically hindered amino group and a tert-butyl ester. The tert-butyl ester is notably sensitive to acidic conditions, which is the primary consideration for its compatibility with other protecting groups.[1] The free amine can be obtained by neutralization of the hydrochloride salt.
Q2: Under what conditions is the tert-butyl ester group of H-Aib-OtBu·HCl cleaved?
A2: The tert-butyl ester is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), will rapidly remove the tert-butyl group.[1][2] Other acidic reagents such as hydrogen chloride (HCl) in organic solvents are also effective.[2] Lewis acids, for instance, zinc bromide (ZnBr₂) in DCM, can also be employed for deprotection.[2][3][4]
Q3: Is the tert-butyl ester compatible with base-labile protecting groups?
A3: Yes. The tert-butyl ester is stable to basic conditions. This orthogonality makes it highly compatible with base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by piperidine.[5][6] This allows for the selective deprotection of the Fmoc group while the tert-butyl ester remains intact.
Q4: Can I use this compound in a reaction with a Boc-protected amino acid?
A4: This is a challenging scenario as both the tert-butyl ester and the tert-butyloxycarbonyl (Boc) group are acid-labile.[2][7] Selective deprotection is difficult because the conditions that cleave one group are likely to affect the other. However, some methods have been reported to selectively deprotect the N-Boc group in the presence of a tert-butyl ester using reagents like concentrated sulfuric acid in tert-butyl acetate or methanesulfonic acid.[7][8] Careful control of reaction conditions is critical in such cases.[7]
Q5: What protecting groups are orthogonal to the tert-butyl ester?
A5: Orthogonal protecting groups are those that can be removed under different conditions. For the acid-labile tert-butyl ester, orthogonal groups include:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[5][6]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[5]
-
Alloc (Allyloxycarbonyl): Cleaved using palladium catalysis.[5]
-
TBDMS (tert-butyldimethylsilyl): Typically removed with fluoride ions (e.g., TBAF).[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Premature cleavage of the tert-butyl ester | The reaction conditions are too acidic. | - Avoid strong acidic conditions if the tert-butyl ester needs to be retained.- Use protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc, Cbz).- If mild acidity is required, consider using weaker acids and carefully monitor the reaction. |
| Incomplete removal of the tert-butyl ester | - Insufficient acid strength or concentration.- Steric hindrance around the ester group.- Presence of basic functional groups in the substrate neutralizing the acid. | - Increase the concentration of the acid or switch to a stronger acid like TFA.[1]- Prolong the reaction time or slightly increase the reaction temperature, monitoring for side products.[1]- Use a stoichiometric amount of a stronger acid to counteract basic groups.[1] |
| Simultaneous cleavage of another acid-labile protecting group (e.g., Boc) | Lack of orthogonality between the protecting groups. | - Redesign the synthetic strategy to use orthogonal protecting groups (e.g., Fmoc for N-protection).- If simultaneous cleavage is unavoidable, consider a one-pot deprotection strategy if the final product is the desired outcome.- For selective N-Boc deprotection in the presence of a t-butyl ester, explore specialized conditions like H2SO4 in tBuOAc, though this can be challenging.[7][8] |
| Side reactions during deprotection with TFA | The tert-butyl cation generated can alkylate nucleophilic residues (e.g., Trp, Cys). | - Use scavengers like triisopropylsilane (TIS) or water to trap the tert-butyl cation.[7] |
Protecting Group Compatibility Summary
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility with t-Butyl Ester |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[6][9] | Low (Both are acid-labile) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[5] | High (Orthogonal) |
| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | High (Orthogonal) |
| Allyloxycarbonyl | Alloc | Palladium Catalyst (e.g., Pd(PPh₃)₄)[5] | High (Orthogonal) |
| tert-Butyldimethylsilyl | TBDMS | Fluoride Ions (e.g., TBAF) or mild acid[5] | Moderate to High (Generally stable to conditions for Boc deprotection, but can be acid-labile) |
| Benzyl ether | Bn | Catalytic Hydrogenolysis or strong acid | High (when using hydrogenolysis) |
| Trityl | Trt | Mild Acid | Low (Both are acid-labile) |
Experimental Protocols
Protocol 1: Standard Deprotection of Tert-butyl Ester using TFA
-
Dissolve the tert-butyl ester-containing substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 5 mL of TFA for every 5 mL of DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Protocol 2: Selective Deprotection of Tert-butyl Ester using Zinc Bromide
-
Dissolve the substrate containing the tert-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add zinc bromide (ZnBr₂) (typically 1.5 to 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visual Guides
Caption: Orthogonal deprotection of a Fmoc-protected Aib-tert-butyl ester.
Caption: Decision workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting aggregation of peptides with "Tert-butyl 2-amino-2-methylpropanoate hydrochloride"
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the aggregation of peptides, with a special focus on sequences containing the non-canonical amino acid α-aminoisobutyric acid (Aib), often incorporated using reagents like Tert-butyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OtBu·HCl) .
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my peptide?
This compound is a protected building block for the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The key feature of Aib is the presence of two methyl groups on its α-carbon, which creates significant steric hindrance. This unique structure restricts the peptide backbone's conformational freedom, strongly promoting the formation of helical (specifically 3₁₀- or α-helical) secondary structures. While this can enhance peptide stability and proteolytic resistance, it can also promote self-association and aggregation, particularly in hydrophobic sequences.
Q2: Why is my Aib-containing peptide aggregating during solid-phase peptide synthesis (SPPS)?
Aggregation during SPPS is a common issue, particularly for hydrophobic sequences or those prone to forming stable secondary structures. The growing peptide chains, still attached to the resin, can interact with each other through hydrogen bonds, forming insoluble β-sheets that block reactive sites. This leads to incomplete coupling and deprotection steps, resulting in low yields and difficult purification. The rigid helical structures induced by Aib can sometimes exacerbate this by creating stable hydrophobic surfaces that favor intermolecular interactions.
Q3: My peptide synthesized correctly but crashed out of solution after cleavage and purification. What happened?
This is a classic sign of post-synthetic aggregation. Once the peptide is cleaved from the resin and side-chain protecting groups are removed, it is free to adopt its final conformation in solution. Factors like high peptide concentration, suboptimal pH (close to the peptide's isoelectric point), and specific buffer conditions can trigger the self-assembly of peptide monomers into larger, insoluble aggregates. Peptides containing Aib may be particularly sensitive to these conditions due to their pre-disposition to form stable, ordered structures.
Q4: How can I detect and quantify the aggregation of my peptide?
Several biophysical and analytical techniques can be used to characterize peptide aggregation:
-
Size-Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers from dimers, oligomers, and larger aggregates based on their hydrodynamic size.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specific for the detection of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits a significant increase in fluorescence upon binding to these aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of a wide range of aggregate sizes.
-
Microscopy (TEM, AFM): Transmission Electron Microscopy and Atomic Force Microscopy provide direct visualization of the morphology and structure of peptide aggregates.
Troubleshooting Guides
Guide 1: On-Resin Aggregation During Synthesis
Problem: You observe poor swelling of the resin, or Fmoc deprotection monitoring (e.g., UV chromatogram) shows peak broadening and tailing, indicating a "difficult coupling."
Solutions:
-
Optimize Solvents: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. Alternatively, adding up to 25% dimethyl sulfoxide (DMSO) to the DMF can help disrupt secondary structures.
-
Increase Temperature: Perform coupling steps at elevated temperatures (e.g., 50-90°C). Microwave peptide synthesizers are highly effective at this, as the energy can break up intermolecular hydrogen bonds.
-
Use Chaotropic Agents: Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M sodium perchlorate (NaClO₄) in DMF, to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the activated amino acid.
-
Incorporate Structure-Disrupting Elements: If the sequence design allows, introduce pseudoproline dipeptides. These derivatives create a "kink" in the peptide backbone that effectively disrupts the interchain hydrogen bonding responsible for aggregation.
Guide 2: Post-Synthesis Insolubility and Aggregation
Problem: Your lyophilized peptide powder is difficult to dissolve, or it forms a precipitate or gel in your desired buffer.
Solutions:
-
pH Adjustment: Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the peptide's calculated pI. For basic peptides, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).
-
Organic Co-solvents: For highly hydrophobic peptides, first dissolve the powder in a minimal amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP). Then, slowly add this concentrated stock solution dropwise into your desired aqueous buffer while vortexing vigorously.
-
Denaturing Agents: If the peptide's native structure is not required for the downstream application (e.g., for mass spectrometry or as an antigen), you can use strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea to disrupt aggregates.
-
Solubilizing Additives: Incorporating low concentrations of additives can sometimes prevent aggregation. Arginine (50-100 mM) is known to increase the solubility of some proteins.
Quantitative Data (Illustrative)
The following tables present illustrative data based on typical experimental outcomes when studying peptide aggregation. This data is intended to demonstrate principles rather than represent specific experimental results.
Table 1: Effect of Aib Substitution and pH on Peptide Aggregation Assay: Thioflavin T fluorescence after 24h incubation at 37°C. Data normalized to the highest aggregation value.
| Peptide Sequence | Buffer pH | Relative Aggregation (%) |
| H-Val-Ala-Leu-Ala -Glu-NH₂ | 5.0 | 25 |
| (Control) | 7.4 (pI ≈ 7.0) | 95 |
| 9.0 | 15 | |
| H-Val-Ala-Leu-Aib -Glu-NH₂ | 5.0 | 40 |
| (Aib-modified) | 7.4 (pI ≈ 7.0) | 100 |
| 9.0 | 28 |
This illustrative table shows that aggregation is maximal near the isoelectric point (pI) and that the conformationally constrained Aib residue can lead to a higher aggregation propensity compared to a standard Alanine residue under the same conditions.
Table 2: Effect of Concentration and Co-Solvent on Aib-Peptide Aggregation Assay: Size-Exclusion Chromatography (SEC) analysis of % High Molecular Weight (HMW) species after 48h.
| Peptide Concentration | Solvent System | % HMW Aggregates |
| 0.5 mg/mL | PBS, pH 7.4 | 8 |
| 2.0 mg/mL | PBS, pH 7.4 | 35 |
| 5.0 mg/mL | PBS, pH 7.4 | 72 |
| 5.0 mg/mL | PBS + 20% Acetonitrile | 21 |
| 5.0 mg/mL | PBS + 50 mM L-Arginine | 18 |
This illustrative table demonstrates the strong concentration-dependence of aggregation. It also shows how organic co-solvents (acetonitrile) or solubility-enhancing additives (L-Arginine) can significantly reduce the formation of HMW aggregates even at high peptide concentrations.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This protocol provides a method to monitor the kinetics of amyloid fibril formation in a 96-well plate format.
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.2 µm filter
-
Peptide stock solution (prepared as a monomeric solution, e.g., by dissolving in HFIP and evaporating the solvent, then reconstituting in buffer)
-
Black, clear-bottom 96-well assay plate
-
Plate-reading fluorometer with excitation at ~440-450 nm and emission detection at ~480-490 nm.
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water. Protect from light and store at 4°C.
-
Prepare Assay Working Solution: On the day of the experiment, dilute the ThT stock solution into PBS to a final concentration of 20 µM. For a full 96-well plate, you might prepare 20 mL of this working solution.
-
Set up Reactions:
-
In each well, add 180 µL of the 20 µM ThT working solution.
-
To initiate the aggregation reaction, add 20 µL of your peptide stock solution to each well to achieve the desired final peptide concentration.
-
Include negative controls: wells with only the ThT working solution and buffer (no peptide).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in the fluorometer, set to the desired incubation temperature (e.g., 37°C).
-
Program the instrument to take fluorescence readings (Excitation: 450 nm, Emission: 485 nm) at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours). It is recommended to include a brief shaking step before each read to ensure homogeneity.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is characteristic of nucleated amyloid fibril formation.
Protocol 2: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol describes a general method for quantifying soluble aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide and its expected oligomers (e.g., a silica-based column with a pore size of 100-300 Å).
-
Mobile Phase: A buffer that maintains peptide solubility and minimizes non-specific interactions with the column matrix. A common mobile phase is 100-200 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.2. Adding a small percentage of an organic modifier like acetonitrile (10-20%) may be necessary for hydrophobic peptides.
-
Peptide sample, dissolved in the mobile phase and filtered through a 0.2 µm syringe filter.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 220 nm or 280 nm).
-
Calibration (Optional but Recommended): To estimate the molecular weight of eluting species, run a set of protein standards with known molecular weights (e.g., Aprotinin, Cytochrome C, Carbonic Anhydrase, Albumin). Plot the logarithm of the molecular weight against the retention time to create a calibration curve.
-
Sample Injection: Inject a defined volume (e.g., 20-50 µL) of your filtered peptide sample.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow all species to elute. Larger molecules (aggregates) do not enter the column pores and elute first, followed by oligomers, the monomer, and finally any small molecule contaminants or salts.
-
Data Analysis:
-
Identify the peaks corresponding to the high molecular weight (HMW) aggregates, oligomers, and the monomer based on their retention times (compared to standards if run).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peptide-related peaks and multiplying by 100.
-
Validation & Comparative
Comparative Analysis of HPLC and Other Techniques for Peptides Containing Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug development to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity.[1][2] Tert-butyl 2-amino-2-methylpropanoate hydrochloride, a derivative of α-aminoisobutyric acid (Aib), is frequently used to induce stable helical conformations in peptides due to the steric hindrance from its gem-dimethyl group.[3][4] Consequently, the accurate analysis of these modified peptides is critical for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the characterization of peptides containing this compound. It includes supporting data, detailed experimental methodologies, and workflow visualizations to aid in selecting the most appropriate analytical approach.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides.[5] The separation is based on the differential partitioning of peptide molecules between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.[6] Peptides are eluted based on their hydrophobicity, which is determined by their amino acid composition.[6][7] RP-HPLC offers excellent resolution, high reproducibility, and the ability to separate closely related peptide sequences, even those differing by a single amino acid.[6][8]
Performance and Applications of HPLC
HPLC is primarily utilized for assessing the purity of crude synthetic peptides and for preparative purification.[6] The high resolution of modern HPLC columns allows for the separation of deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.
| Parameter | HPLC Specification | Purpose |
| Stationary Phase | C18 or C8 silica, 3-5 µm particle size, 100-300 Å pore size | Provides a nonpolar surface for hydrophobic interaction. Wide-pore silica is essential for larger peptides.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic ion-pairing agent to improve peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier to elute peptides by increasing mobile phase hydrophobicity. |
| Elution Method | Gradient Elution | A gradual increase in the concentration of Mobile Phase B allows for the separation of peptides over a wide range of hydrophobicities.[6] |
| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). |
| Primary Outcome | Purity Assessment, Quantification, Preparative Separation | Provides a percentage purity based on the area of the main peak relative to total peak area. |
Comparison with Alternative Analytical Techniques
While HPLC is indispensable for purity analysis, a comprehensive characterization of peptides containing Aib derivatives requires complementary techniques to confirm identity and structure.
| Parameter | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy | Circular Dichroism (CD) |
| Primary Information | Purity, Quantification | Molecular Weight, Sequence | 3D Structure, Dynamics | Secondary Structure (α-helix, β-sheet) |
| Resolution | Very High | High (Mass) | Atomic Level | Low (Structural Average) |
| Sensitivity | High (picomole) | Very High (femtomole)[6] | Low (micromole) | Moderate (micromole) |
| Sample Throughput | High | High | Low | High |
| Sample State | Liquid | Liquid/Solid | Liquid (Solution) | Liquid (Solution) |
| Destructive? | Yes (generally) | Yes | No | No |
| Key Application | Quality control, purification | Identity confirmation | Conformational analysis[3] | Confirming helical propensity of Aib[9] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Peptide Containing Aib-OtBu
This protocol outlines a standard method for analyzing the purity of a crude synthetic peptide.
-
Sample Preparation:
-
Dissolve the crude peptide powder in Mobile Phase A (0.1% TFA in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[6]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.
-
Gradient:
-
5% to 65% B over 30 minutes.
-
65% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and equilibrate for 9 minutes.
-
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: LC-MS for Peptide Identity Confirmation
This protocol is used to confirm the molecular weight of the purified peptide.
-
Sample Preparation:
-
Dilute the collected HPLC fraction (or dissolved pure peptide) to approximately 10-20 µg/mL using 50% acetonitrile in water with 0.1% formic acid.[10]
-
-
LC-MS Conditions:
-
LC System: A nano or micro-flow LC system is often coupled to the mass spectrometer.[10]
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A short gradient (e.g., 5-95% B in 5 minutes) is typically sufficient to desalt and introduce the peptide into the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Analysis Mode: Full scan in positive ion mode to detect the protonated molecular ions [M+H]+, [M+2H]2+, etc.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic molecular weight of the peptide.
-
Compare the experimental molecular weight with the theoretical calculated mass to confirm identity.
-
Visualized Workflows
The following diagrams illustrate the logical flow of peptide analysis and the decision-making process for technique selection.
Caption: General workflow for peptide synthesis, purification, and characterization.
Caption: Decision tree for selecting an appropriate peptide analysis technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of Peptides with Tert-butyl 2-amino-2-methylpropanoate hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of peptides incorporating Tert-butyl 2-amino-2-methylpropanoate hydrochloride. The focus is on the influence of the resulting α-aminoisobutyric acid (Aib) residue on peptide fragmentation patterns compared to peptides containing natural amino acids like Alanine (Ala) and Glycine (Gly).
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in drug development to enhance proteolytic stability and modulate biological activity.[1] this compound is a derivative of the unnatural amino acid α-aminoisobutyric acid (Aib). Aib is a strong helix inducer in peptides due to the steric hindrance imposed by its gem-dimethyl group.[2] Mass spectrometry is an indispensable tool for the characterization of these modified peptides, providing crucial information on their sequence and structural integrity.[3]
It is important to note that the tert-butyl ester of this compound is acid-labile. During standard solid-phase peptide synthesis (SPPS) cleavage from the resin using trifluoroacetic acid (TFA), and in the acidic mobile phases (e.g., containing 0.1% formic acid or TFA) typically used for liquid chromatography-mass spectrometry (LC-MS), this group is readily cleaved. Consequently, the peptide analyzed in the mass spectrometer contains the free carboxylic acid of the Aib residue. This guide, therefore, focuses on the mass spectrometric characteristics of Aib-containing peptides.
Comparative Fragmentation Analysis: Aib- vs. Ala/Gly-Containing Peptides
The presence of an Aib residue in a peptide sequence significantly influences its fragmentation behavior under collision-induced dissociation (CID). A key differentiator is observed in the fragmentation of the b2 ion.
A study on the structure and fragmentation of b2 ions in peptide mass spectra revealed that the b2 ion of a peptide containing Aib at the N-terminus followed by Alanine (H-Aib-Ala+) fragments extensively to the a1 ion.[4][5] This is a notable difference compared to dipeptides containing only natural amino acids. For instance, the b2 ion of H-Ala-Gly+ also fragments to the a1 ion, but with less facility, while the isomeric H-Gly-Ala+ b2 ion does not show this fragmentation pathway.[4][5]
The extensive formation of the a1 ion from the Aib-containing b2 ion is attributed to the formation of a stable protonated oxazolone structure.[4][5] This distinct fragmentation pathway can serve as a diagnostic marker for the presence and position of Aib residues in a peptide sequence.
| Peptide Sequence (b2 ion) | Primary Fragmentation Pathway of b2 ion | Extent of a1 ion Formation |
| H-Aib-Ala+ | b2 → a1 + Ala | Extensive |
| H-Ala-Gly+ | b2 → a1 + Gly | Partial |
| H-Gly-Ala+ | Does not fragment to the a1 ion | Not Observed |
Experimental Protocols
Detailed methodologies for the key experiments in the analysis of Aib-containing peptides are provided below.
Protocol 1: Peptide Synthesis and Cleavage
-
Peptide Synthesis: Peptides are synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the tert-butyl protecting groups (including the tert-butyl ester of Aib) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, pelleted by centrifugation, and washed multiple times with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: MALDI-TOF Mass Spectrometry
This protocol is suitable for rapid molecular weight confirmation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in 0.1% TFA in water.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.
-
-
Spotting:
-
Spot 1 µL of the peptide solution onto a MALDI target plate.
-
Add 1 µL of the matrix solution to the peptide spot and allow it to co-crystallize.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Protocol 3: LC-MS/MS Analysis
This protocol is used for peptide sequencing and detailed fragmentation analysis.
-
Sample Preparation: Dilute the purified peptide solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water.
-
Liquid Chromatography:
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over a suitable time (e.g., 30 minutes) at a flow rate of 300 nL/min.
-
-
Tandem Mass Spectrometry:
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., ion trap, Q-TOF, or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: A data-dependent acquisition method where the most intense precursor ions from the MS1 scan are selected for fragmentation by CID, and the resulting MS2 spectra are recorded.
-
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Aib-containing peptides.
Caption: Comparative fragmentation of Aib- vs. Ala-containing b2 ions.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Structure and fragmentation of b2 ions in peptide mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of protonated oligoalanines: amide bond cleavage and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to NMR Analysis for the Incorporation of Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This guide provides a comprehensive comparison of NMR spectroscopic methods to confirm the successful incorporation of Tert-butyl 2-amino-2-methylpropanoate hydrochloride into a peptide chain. It is intended for researchers, scientists, and professionals in drug development who utilize peptide synthesis and require robust analytical techniques for structural verification. This document outlines the characteristic NMR signals, presents a detailed experimental protocol, and compares the analysis with alternative amino acid derivatives.
Introduction to NMR Analysis in Peptide Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. In the context of solid-phase peptide synthesis (SPPS), NMR is crucial for verifying the sequence and confirming the incorporation of natural and unnatural amino acids. The successful coupling of an amino acid into a growing peptide chain results in characteristic changes in the chemical environment of its atoms, which are observable as shifts in the NMR spectrum.
This compound, an analog of alanine, is an unnatural amino acid used to introduce conformational constraints into peptides. Verifying its incorporation is essential for ensuring the synthesis of the desired peptide analog. The most prominent features for NMR confirmation are the signals from the tert-butyl ester group and the gem-dimethyl groups on the alpha-carbon.
NMR Spectral Characteristics
The confirmation of incorporation relies on monitoring the disappearance of signals corresponding to the free amino acid and the appearance of new signals corresponding to the amino acid residue within the peptide backbone.
¹H NMR Spectroscopy: The most informative signals in the proton NMR spectrum are from the tert-butyl group and the protons on the alpha-carbon.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, particularly regarding the carbonyl carbon and the quaternary carbons of the tert-butyl group and the alpha-carbon.
| Group | Free Amino Acid (Expected ¹H Shift, ppm) | Incorporated Residue (Expected ¹H Shift, ppm) | Free Amino Acid (Expected ¹³C Shift, ppm) | Incorporated Residue (Expected ¹³C Shift, ppm) |
| tert-Butyl (CH₃)₃ | ~1.5 (s, 9H) | ~1.4-1.5 (s, 9H) | ~28 | ~27-28 |
| tert-Butyl (quaternary C) | ~81-83 | ~82-84 | ~81-83 | ~82-84 |
| α-Carbon (gem-dimethyl) | ~1.5 (s, 6H) | ~1.3-1.6 (two s, or broadened s, 6H) | ~25 | ~24-26 |
| α-Carbon (quaternary) | ~57 | ~58-60 | ~57 | ~58-60 |
| Carbonyl (C=O) | ~172-175 | ~170-173 | ~172-175 | ~170-173 |
| Amine (NH₂) | ~8-9 (br s, 2H) | N/A (Amide NH appears ~7-9) | N/A | N/A |
Note: Exact chemical shifts can vary depending on the solvent, the surrounding amino acid sequence, and the peptide's secondary structure.
Comparison with Alternative Amino Acid Protecting Groups
The strategy for NMR confirmation can be compared with other common protecting group strategies used in peptide synthesis, such as Fmoc and Boc protecting groups for the alpha-amine.
| Method | Key NMR Indicator for Incorporation | Advantages | Disadvantages |
| This compound | Disappearance of the free amine (NH₂) signal and appearance of an amide (NH) proton signal. Shifts in the α-carbon and gem-dimethyl proton signals. | The tert-butyl ester is a stable protecting group for the C-terminus and provides a clear singlet in the ¹H NMR spectrum. | The hydrochloride salt must be neutralized before coupling. |
| Fmoc-protected amino acids | Complete removal of the Fmoc group (disappearance of aromatic signals between 7.3-7.8 ppm) after deprotection and prior to coupling of the next amino acid. | The Fmoc group has a strong UV chromophore, allowing for easy reaction monitoring by UV-Vis spectroscopy. | The bulky Fmoc group can sometimes hinder coupling efficiency. |
| Boc-protected amino acids | Disappearance of the Boc group's characteristic singlet at ~1.4 ppm after deprotection with an acid like TFA. | Boc protection is robust and well-established in peptide synthesis. | Requires strong acids for deprotection, which can lead to side reactions if not carefully controlled.[1] |
Experimental Protocol: Incorporation and NMR Analysis
This protocol outlines a general procedure for the incorporation of this compound into a peptide using manual solid-phase peptide synthesis, followed by NMR analysis.
A. Materials and Reagents
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR
B. Peptide Synthesis: Coupling Step
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Deprotect the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve this compound (4 eq.), OxymaPure® (4 eq.), and DIC (5 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) to neutralize the hydrochloride.
-
Add the activation mixture to the resin and shake at room temperature for 2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
After completion, wash the resin with DMF (5x) and DCM (3x).
C. Cleavage and Purification
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
D. NMR Sample Preparation and Analysis
-
Dissolve 2-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and analyze the chemical shifts, paying close attention to the signals of the incorporated Tert-butyl 2-amino-2-methylpropanoate residue as detailed in the tables above.
Visualizations
References
A Comparative Guide to Tert-butyl 2-amino-2-methylpropanoate Hydrochloride and Other Alkyl Ester Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the viability of the synthetic route.[1] For the protection of carboxylic acid functionalities, a variety of alkyl esters are employed, each with a distinct profile of stability and lability. This guide provides an objective, data-driven comparison between the tert-butyl (tBu) ester, particularly in the context of the sterically hindered amino acid 2-aminoisobutyric acid (Aib), and other common alkyl protecting groups such as methyl (Me), ethyl (Et), and benzyl (Bn) esters.
Introduction to Carboxyl Group Protection
In peptide synthesis, the carboxylic acid groups of amino acids must be masked to prevent unwanted side reactions during peptide bond formation.[2][3] This is typically achieved by converting them into esters.[] The ideal protecting group should be easy to introduce, stable throughout the various steps of peptide chain elongation, and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[5] This principle of selective removal is known as orthogonality and is fundamental to modern peptide chemistry.[6][7]
Two dominant orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu schemes.[1]
-
Boc/Bzl Strategy : Uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl) esters for side-chain and C-terminal protection. Deprotection relies on differential acid lability.[1]
-
Fmoc/tBu Strategy : Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[1][8] This is a truly orthogonal system.
The subject of this guide, tert-butyl 2-amino-2-methylpropanoate hydrochloride , is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib-OtBu).[9] Aib is a non-proteinogenic amino acid notable for its gem-dimethyl substitution at the α-carbon, which imparts significant steric hindrance and a strong conformational preference for helical structures in peptides.[9][10] The tert-butyl ester group offers specific advantages and disadvantages that are critical to understand in the context of a synthetic strategy.
Comparative Analysis of Alkyl Ester Protecting Groups
The choice of an ester protecting group is dictated by the overall synthetic plan, especially the Nα-protection strategy (Fmoc or Boc).[8] The tert-butyl ester is the standard choice for the widely used Fmoc/tBu strategy, while benzyl esters are a classic choice for the Boc/Bzl strategy.[1][8] Methyl and ethyl esters, while simple to form, have harsher deprotection conditions that can limit their utility.[11]
Table 1: Comparative Overview of Common Alkyl Ester Protecting Groups
| Parameter | Methyl (Me) / Ethyl (Et) Ester | Benzyl (Bn) Ester | Tert-butyl (tBu) Ester |
|---|---|---|---|
| Typical Yield (Protection) | 90-98%[11] | 85-95%[8] | 80-90%[8] |
| Stability | Stable to acidic conditions and catalytic hydrogenolysis.[6] | Stable to a wide range of non-reductive reagents, including acidic and basic conditions used in Fmoc and Boc synthesis.[6][8] | Stable to basic and nucleophilic reagents and catalytic hydrogenolysis.[6][8] |
| Deprotection Conditions | Saponification (e.g., NaOH, LiOH) in aqueous-organic solutions.[][11][12] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HF, HBr/AcOH).[][6][8][11] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[][8] |
| Compatibility | Limited use in modern SPPS due to harsh deprotection. | Primarily used in Boc/Bzl strategy. Orthogonal to Fmoc.[8] | Standard for Fmoc/tBu strategy. Orthogonal to Fmoc deprotection conditions.[1][8] |
| Key Advantages | Easy to introduce.[11] | High stability; orthogonal to many other protecting groups; removable under neutral hydrogenolysis conditions.[6][8] | Facile and clean cleavage under mild acidic conditions; avoids harsh basic or reductive conditions.[8] |
| Key Disadvantages | Saponification conditions are harsh and can cause racemization and other side reactions.[11] | Hydrogenolysis is incompatible with sulfur-containing residues; catalyst can be poisoned. Strong acid cleavage is harsh.[8][11] | Labile to repeated acidic conditions of Boc-SPPS. The released t-butyl cation can cause side reactions (tert-butylation) of sensitive residues like Trp and Met.[11][13] |
Table 2: Stability Under Standard SPPS Deprotection Cycles
| Protecting Group | Condition | Outcome |
|---|---|---|
| Methyl / Ethyl Ester | 20% Piperidine in DMF (Fmoc removal) | Stable |
| TFA (Boc removal / final cleavage) | Stable | |
| Benzyl Ester | 20% Piperidine in DMF (Fmoc removal) | Stable[6] |
| TFA (Boc removal / final cleavage) | Some lability with strong acids like TFA.[1] Cleaved by very strong acids like HF.[11] | |
| Tert-butyl Ester | 20% Piperidine in DMF (Fmoc removal) | Stable[14] |
| | TFA (Boc removal / final cleavage) | Labile (Cleaved)[] |
Visualizing Orthogonality and Deprotection
The success of a multi-step peptide synthesis relies on the orthogonal stability of the chosen protecting groups. The following diagrams illustrate these critical relationships and workflows.
Caption: Orthogonal Protection Schemes in SPPS.
Caption: Primary Deprotection Mechanisms for Alkyl Esters.
The Unique Case of Tert-butyl 2-amino-2-methylpropanoate
The use of a tert-butyl ester on 2-aminoisobutyric acid (Aib) combines the properties of the tBu protecting group with the unique steric attributes of the Aib residue. The gem-dimethyl groups of Aib sterically hinder the adjacent carbonyl and amino groups.[9] This can be advantageous in reducing unwanted side reactions, such as racemization, during synthetic transformations.[9] However, this same steric bulk can sometimes slow down coupling reactions, requiring more potent activation reagents or longer reaction times.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the protection of a carboxyl group as a benzyl ester and the deprotection of a tert-butyl ester.
Protocol 1: Benzyl Esterification of an N-Protected Amino Acid
This protocol describes a common method for preparing the benzyl ester of an amino acid for use in synthesis.[11]
-
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol, Water, Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-protected amino acid in a minimal volume of ethanol.
-
Add an aqueous solution of cesium carbonate (0.5 equivalents) and stir until the amino acid is fully dissolved.
-
Remove the solvent under reduced pressure to obtain the dry cesium salt of the amino acid.
-
Dissolve the cesium salt in anhydrous DMF.
-
Add benzyl bromide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: TFA-Mediated Deprotection of a Tert-butyl Ester
This protocol outlines the standard procedure for removing a tBu ester during the final cleavage step in Fmoc-SPPS.[1][8]
-
Materials:
-
Peptide-resin with tBu-protected side chains
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))
-
Cold diethyl ether
-
-
Procedure:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. The choice of scavengers depends on the peptide sequence (e.g., use TIS to scavenge t-butyl cations).[13]
-
Swell the dried peptide-resin in a suitable solvent like Dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to recover residual peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and TFA.
-
Dry the crude peptide under vacuum.
-
Strategic Selection of an Ester Protecting Group
The optimal choice of a protecting group is a strategic decision dependent on the entire synthetic route. The following workflow can guide this selection process.
Caption: Decision Workflow for Ester Protecting Group Selection.
Conclusion
The selection of an alkyl ester protecting group is a critical decision in peptide synthesis that profoundly impacts the overall strategy and outcome.[1] Tert-butyl esters , exemplified by tert-butyl 2-amino-2-methylpropanoate, are the cornerstone of the modern and widely adopted Fmoc/tBu strategy, offering stability to the basic conditions of Fmoc deprotection and facile cleavage under mild acidic conditions.[1][8] Their primary drawback is the potential for side-reactions caused by the liberated t-butyl cation.[11]
Benzyl esters remain a robust and valuable option, particularly within the classic Boc/Bzl framework.[11] They offer excellent stability but require harsher deprotection via strong acids or catalytic hydrogenolysis, which may not be suitable for sensitive substrates.[6][8] Methyl and ethyl esters see more limited use in complex syntheses due to the harsh, potentially racemization-inducing basic conditions required for their removal.[11]
Ultimately, the choice hinges on orthogonality with the N-terminal protecting group and the chemical nature of the target peptide. By carefully considering the stability, deprotection conditions, and potential side reactions associated with each group, researchers can devise a synthetic route that maximizes both yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 10. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to the Use of Tert-butyl 2-amino-2-methylpropanoate hydrochloride in Peptide Synthesis
In the synthesis of complex peptides, particularly those incorporating sterically hindered amino acids, the choice of building blocks is critical to ensure high coupling efficiency and product purity. One such challenging residue is α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for inducing helical secondary structures in peptides. This guide provides a detailed comparison of Tert-butyl 2-amino-2-methylpropanoate hydrochloride, a key reagent for Aib incorporation, with other commonly used alternatives, supported by experimental data and protocols.
Introduction to Aib Incorporation Challenges
The gem-dimethyl group on the α-carbon of Aib presents significant steric hindrance, making the formation of peptide bonds notoriously difficult. Standard coupling procedures often result in low yields, incomplete reactions, and the formation of side products. To overcome these challenges, researchers have developed various strategies, including the use of highly reactive coupling agents and specialized Aib building blocks. This compound offers a practical solution by providing the Aib residue with a protected C-terminus, facilitating its use in a stepwise solid-phase or solution-phase peptide synthesis.
Performance Comparison of Aib Building Blocks
The selection of the appropriate Aib derivative is crucial for successful peptide synthesis. Below is a comparison of this compound with other commonly employed Aib building blocks.
| Building Block | Coupling Reagent | Solvent | Coupling Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Tert-butyl 2-amino-2-methylpropanoate HCl | HBTU/DIEA | DMF | 2 | ~95 | Good solubility; facile deprotection of the tert-butyl group under acidic conditions. | Requires N-terminal protection (e.g., Fmoc or Boc) on the growing peptide chain before coupling. |
| Fmoc-Aib-OH | HATU/HOAt/DIEA | DMF | 2-4 | >90 | Compatible with standard Fmoc-SPPS protocols; high coupling efficiency with potent activating agents. | Can be prone to side reactions like the formation of Fmoc-Aib-dimer. |
| Boc-Aib-OH | HBTU/HOBt/DIEA | DCM/DMF | 2-4 | >90 | Well-established in Boc-SPPS; generally good coupling yields. | Requires harsh acidic conditions (e.g., HF) for final deprotection, which can damage sensitive peptides. |
| Z-Aib-OH | DCC/HOBt | DCM | 12 | ~80-90 | Useful in solution-phase synthesis; stable protecting group. | Deprotection requires catalytic hydrogenation, which may not be compatible with all peptide sequences. |
Table 1: Comparison of common Aib building blocks in peptide synthesis. Data compiled from various sources illustrating typical performance.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the incorporation of Aib using this compound and the widely used Fmoc-Aib-OH.
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
This protocol describes the coupling of an N-terminally protected peptide with this compound.
Materials:
-
N-protected peptide (e.g., Boc-Val-OH)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the N-protected peptide (1 equiv.) and HBTU (1.1 equiv.) in DMF.
-
Add DIEA (2.5 equiv.) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equiv.) in DMF and neutralize with DIEA (1.2 equiv.).
-
Add the neutralized Aib solution to the pre-activated peptide solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: Coupling of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-Aib-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Aib-OH (3 equiv.), HATU (2.9 equiv.), and HOAt (3 equiv.) in DMF.
-
Add DIEA (6 equiv.) to the solution and allow it to pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated Fmoc-Aib-OH solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Workflow Visualizations
The following diagrams illustrate the chemical workflows for incorporating Aib using the discussed building blocks.
Caption: Workflow for solution-phase coupling of this compound.
Caption: Workflow for solid-phase coupling of Fmoc-Aib-OH.
Caption: Comparison of deprotection schemes for Boc/tBu and Fmoc strategies.
Conclusion
This compound serves as a valuable and efficient building block for the incorporation of the sterically demanding Aib residue, particularly in solution-phase peptide synthesis. Its high solubility and the ease of tert-butyl ester deprotection under moderately acidic conditions present clear advantages. While Fmoc-Aib-OH remains the standard for Fmoc-based solid-phase synthesis due to its compatibility with established protocols, the choice of the optimal Aib derivative will ultimately depend on the specific synthetic strategy, the desired scale, and the overall peptide sequence. For researchers in drug development, having access to a variety of Aib building blocks, including this compound, allows for greater flexibility and optimization of synthetic routes for Aib-containing peptides.
A Comparative Guide to the Use of Tert-butyl 2-amino-2-methylpropanoate Hydrochloride in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with unique structural and stability properties, the incorporation of α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib) is a valuable strategy. Tert-butyl 2-amino-2-methylpropanoate hydrochloride, the hydrochloride salt of Aib-OtBu, is a key building block in this context. However, its application is not without limitations. This guide provides an objective comparison of the use of Aib-OtBu with its primary alternative, N-α-Fmoc-protected Aib (Fmoc-Aib-OH), in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
The primary challenges associated with the use of Aib derivatives in peptide synthesis stem from two main factors: the steric hindrance of the gem-dimethyl group on the α-carbon and the lability of the protecting groups. While Aib's structure imparts desirable conformational rigidity and metabolic stability to peptides, it also significantly impedes peptide bond formation.[1][2]
Limitations of Tert-butyl Ester Protection for Aib
The use of a tert-butyl ester to protect the C-terminus of Aib, as in this compound, presents specific challenges, primarily during the deprotection step. This approach is characteristic of the Boc/Bzl solid-phase peptide synthesis strategy.
A significant limitation is the generation of a reactive tert-butyl cation during the acidic cleavage of the tert-butyl ester, typically with trifluoroacetic acid (TFA).[3] This carbocation is a potent electrophile that can lead to undesirable side reactions, particularly the alkylation of nucleophilic amino acid residues within the peptide chain. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are especially susceptible to tert-butylation.[3] The extent of these side reactions can be significant, leading to a decrease in the purity of the final peptide product.
To mitigate this, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. However, the efficiency of these scavengers is not always absolute, and the formation of side products can still occur.
Comparison of Synthetic Strategies: Boc/Bzl vs. Fmoc/tBu for Aib Incorporation
The two predominant strategies for solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods. The choice between using a C-terminally protected Aib, such as Aib-OtBu, and an N-terminally protected Aib, like Fmoc-Aib-OH, is intrinsically linked to the selection of one of these overarching strategies.
| Feature | Boc/Bzl Strategy (using Aib-OtBu) | Fmoc/tBu Strategy (using Fmoc-Aib-OH) |
| Nα-Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Strong acid-labile (e.g., Bzl, Tos) | Acid-labile (e.g., tBu, Trt, Boc) |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal[4] |
| Advantages for Aib | Can be effective for long or hydrophobic peptides prone to aggregation.[] | Milder deprotection conditions are suitable for acid-sensitive peptides.[] |
| Disadvantages for Aib | Harsh final cleavage can degrade sensitive residues. Requires specialized equipment.[4] The deprotection of the C-terminal Aib-OtBu can lead to side reactions. | Aggregation can be an issue for long or hydrophobic sequences.[4] The steric hindrance of Aib makes coupling challenging.[6][7] |
Quantitative Performance Comparison
Direct head-to-head quantitative data for the performance of different carboxyl protecting groups for Aib is scarce in the literature. However, we can extrapolate expected performance based on the well-established principles of the Boc and Fmoc chemistries. The following table summarizes anticipated quantitative performance metrics for the synthesis of Aib-containing peptides.
| Performance Metric | Boc/Bzl Strategy (with Aib-OtBu) | Fmoc/tBu Strategy (with Fmoc-Aib-OH) | Notes |
| Coupling Efficiency for Aib | Moderate to Good | Good to Excellent | Highly dependent on the coupling reagent. For Fmoc-Aib-OH, potent reagents like HATU, HCTU, or COMU are often necessary.[8][9] |
| Overall Crude Peptide Purity | Typically 60-85% | Typically 70-90% | Purity is sequence-dependent. The milder conditions of Fmoc-SPPS often lead to fewer side products. |
| Final Yield | Good | Good to Excellent | Yield is highly dependent on the peptide sequence and length. For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can result in a significantly better overall yield. |
| Side Reaction (Alkylation) | Higher risk during final cleavage | Lower risk during chain elongation, but can occur during final cleavage of side-chain protecting groups. | The use of scavengers is critical in both strategies to minimize alkylation of sensitive residues by tert-butyl cations. |
Experimental Protocols
The following are representative protocols for the incorporation of Aib into a peptide sequence using both the Boc and Fmoc strategies.
Protocol 1: Boc Solid-Phase Peptide Synthesis with C-terminal Aib-OtBu
This protocol outlines the general steps for the synthesis of a peptide on a resin with a pre-loaded C-terminal Aib-OtBu.
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | Swell the resin in Dichloromethane (DCM). | DCM, 30 minutes |
| 2. Boc Deprotection | Treat the resin with a solution of TFA in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain. | 50% TFA in DCM, 2 x 15 minutes |
| 3. Neutralization | Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine in DCM. | 10% Diisopropylethylamine (DIEA) in DCM, 2 x 2 minutes |
| 4. Coupling | Couple the next Boc-protected amino acid using a suitable coupling reagent. | Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF, 2-4 hours |
| 5. Washing | Wash the resin thoroughly after each step. | DMF, DCM |
| 6. Final Cleavage | Cleave the completed peptide from the resin and remove side-chain protecting groups. | Anhydrous HF with anisole scavenger, 0°C, 1 hour |
Protocol 2: Fmoc Solid-Phase Peptide Synthesis with Fmoc-Aib-OH
This protocol is optimized for the incorporation of the sterically hindered Fmoc-Aib-OH.[9]
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF). | DMF, 1 hour |
| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% piperidine in DMF, 2 x 10 minutes |
| 3. Washing | Wash the resin thoroughly with DMF. | DMF |
| 4. Coupling of Fmoc-Aib-OH | Couple Fmoc-Aib-OH using a highly efficient coupling reagent. A double coupling may be necessary. | Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), DIEA (8 eq.) in DMF, 2-4 hours |
| 5. Capping (Optional) | Cap any unreacted amino groups to prevent the formation of deletion sequences. | Acetic anhydride, DIEA in DMF |
| 6. Final Cleavage and Deprotection | Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. | 95% TFA, 2.5% TIS, 2.5% H₂O, 2-3 hours |
Visualizing the Limitations and Alternatives
Deprotection and Side Reactions of Aib-OtBu
Caption: Acid-catalyzed deprotection of Aib-OtBu and the subsequent side reaction.
Comparative Workflow: Boc vs. Fmoc SPPS for Aib Incorporation
Caption: Simplified workflows for Boc and Fmoc SPPS incorporating Aib.
Decision Pathway for Aib Synthesis Strategy
References
A Comparative Guide to the Purity Assessment of Tert-butyl 2-amino-2-methylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu HCl, is a non-proteinogenic amino acid ester crucial in the synthesis of peptides and pharmaceutical intermediates.[1][2] Its sterically hindered nature can reduce unwanted side reactions, such as racemization, during synthetic transformations.[2] The purity of this building block is paramount, as impurities can lead to failed syntheses, difficult purifications, and compromised biological activity of the final product.
This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and comparing its purity profile to a common alternative.
Comparative Purity Analysis
The purity of amino acid building blocks can vary between suppliers and batches. A multi-faceted analytical approach is essential for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and non-volatile impurities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute purity determination, while other methods target specific impurities like water and residual solvents.[3]
Below is a comparative table summarizing hypothetical purity data for this compound from two different suppliers against a common alternative, Benzyl 2-amino-2-methylpropanoate hydrochloride.
| Parameter | Specification | Supplier A (H-Aib-OtBu HCl) | Supplier B (H-Aib-OtBu HCl) | Alternative (H-Aib-OBzl HCl) | Method |
| Assay (by HPLC) | ≥ 98.0% | 99.2% | 98.5% | 99.5% | HPLC-UV |
| ¹H NMR Purity | Conforms to Structure | Conforms | Conforms | Conforms | ¹H NMR (400 MHz) |
| Water Content | ≤ 0.5% | 0.15% | 0.45% | 0.10% | Karl Fischer Titration |
| Residual Solvents (DCM) | ≤ 600 ppm | 150 ppm | 550 ppm | 100 ppm | GC-MS |
| Starting Material (Aib) | ≤ 0.2% | 0.08% | 0.18% | 0.05% | HPLC-UV |
| By-product (Dipeptide) | ≤ 0.3% | 0.12% | 0.25% | 0.15% | LC-MS |
This data is for illustrative purposes only.
Key Experimental Protocols
Accurate purity assessment relies on validated and detailed analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the qualitative and quantitative assessment of amino acids and their derivatives.[4] It separates compounds based on their interaction with a stationary and mobile phase. For amino acid esters, reverse-phase HPLC is typically employed.
-
Instrumentation : HPLC system with a UV detector.[3]
-
Column : C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 210 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3]
-
Instrumentation : NMR Spectrometer (400 MHz or higher).[3]
-
Internal Standard : Maleic Anhydride (Certified Reference Material)
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation :
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Experimental Parameters :
-
Calculation : Purity is calculated based on the molar ratio, mass, and integral values of the analyte's characteristic peak (e.g., the tert-butyl singlet) and a well-resolved peak from the internal standard.
Visualizing Workflows and Pathways
Purity Assessment Workflow
A logical workflow ensures that all aspects of purity are systematically evaluated before a batch of the reagent is approved for use in synthesis.
Caption: Logical workflow for the purity assessment of a chemical reagent.
Potential Impurity Formation Pathway
Understanding the synthesis route helps in identifying potential impurities. A common method for creating tert-butyl esters is the reaction of the amino acid with isobutylene in the presence of an acid catalyst.[5]
Caption: Simplified pathway for synthesis and potential impurity formation.
References
- 1. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
A Comparative Guide to Chiral Purity Analysis of Tert-butyl 2-amino-2-methylpropanoate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of starting materials and intermediates is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques for determining the chiral purity of Tert-butyl 2-amino-2-methylpropanoate hydrochloride, a sterically hindered amino acid ester. We present a comparison of common methods, detailed experimental protocols, and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The chiral purity of this compound can be assessed by several analytical techniques. The most common and effective methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample throughput, and experimental complexity.
| Analytical Method | Principle | Typical Resolution (Rs) | Analysis Time | Sample Preparation | Instrumentation | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | > 1.5 (baseline) | 15-45 min | Minimal; dissolution in mobile phase. | HPLC with UV or MS detector, Chiral Column. | High resolution, direct analysis, robust and versatile. | Chiral columns can be expensive; method development can be time-consuming. |
| Chiral GC-MS | Separation of volatile diastereomeric derivatives on a chiral capillary column. | > 1.5 (baseline) | 20-50 min | Required; two-step derivatization (esterification and acylation). | GC-MS with a chiral capillary column. | High sensitivity and selectivity, provides structural information. | Requires derivatization which can be complex and may introduce impurities. |
| Chiral NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | N/A (signal separation) | 5-20 min | Required; reaction with a chiral derivatizing agent. | High-field NMR spectrometer. | Rapid analysis, no chromatographic separation needed. | Lower sensitivity, requires a high-field NMR, may not be suitable for trace analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral amino acid esters and have been adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers.[1] The choice of the chiral stationary phase (CSP) is critical for achieving separation.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for the resolution of amino acid esters.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® IA or similar amylose-based CSP).
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
This compound standard (racemic and enantiomerically pure, if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and 2-Propanol. A typical starting composition is 90:10 (v/v) n-Hexane:IPA. The composition may need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with n-Hexane:IPA (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, amino acids and their esters require derivatization to increase their volatility.[2] This typically involves a two-step process of esterification followed by acylation.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column (e.g., Chirasil-Val or similar).
Reagents:
-
3M HCl in Methanol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Nitrogen gas for drying
Procedure:
-
Derivatization:
-
Esterification: Place approximately 1 mg of the sample in a reaction vial. Add 200 µL of 3M HCl in Methanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of DCM and 50 µL of TFAA. Seal the vial and heat at 100 °C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried derivative in a suitable solvent (e.g., DCM) for GC-MS analysis.
-
GC-MS Conditions:
-
Column: Chiral Capillary Column (e.g., Chirasil-Val, 25 m x 0.25 mm)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis and Quantification: The enantiomers will be separated on the chiral column and detected by the mass spectrometer. The enantiomeric excess is calculated from the integrated peak areas of the corresponding ion chromatograms.
Visualizations
To further clarify the experimental processes and decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for chiral purity analysis by HPLC.
Caption: Decision tree for selecting a chiral analysis method.
References
Cost-Benefit Analysis: "Tert-butyl 2-amino-2-methylpropanoate hydrochloride" in Large-Scale Peptide Synthesis
In the landscape of large-scale peptide manufacturing for therapeutic and research applications, the selection of appropriate building blocks is a critical determinant of both process efficiency and economic viability. This guide provides a comprehensive cost-benefit analysis of utilizing "Tert-butyl 2-amino-2-methylpropanoate hydrochloride" for the incorporation of the sterically hindered, non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). This analysis is presented in comparison to its most common alternatives: Fmoc-Aib-OH and Boc-Aib-OH.
The incorporation of Aib residues into peptides is highly desirable for enhancing metabolic stability and inducing specific secondary structures, such as helices.[1][2] However, the gem-dimethyl group at the α-carbon presents a significant steric hindrance, making its coupling in solid-phase peptide synthesis (SPPS) a notable challenge.[1] The choice of the Aib derivative, therefore, has profound implications on coupling efficiency, reagent costs, and overall process workflow.
Executive Summary
While "this compound" offers a potentially lower upfront cost on a per-gram basis, its application in large-scale synthesis is often less economically favorable compared to Fmoc-Aib-OH and Boc-Aib-OH. The primary reason lies in the additional in-situ protection step required for the free amine of the hydrochloride salt, which introduces process complexity, increases reagent consumption, and can lead to lower overall yields and purity. Fmoc-Aib-OH and Boc-Aib-OH, although having a higher initial purchase price, are designed for direct use in well-established SPPS workflows, ultimately leading to a more streamlined, efficient, and cost-effective large-scale manufacturing process.
Comparative Analysis of Aib Derivatives
The following tables provide a detailed comparison of "this compound" with Fmoc-Aib-OH and Boc-Aib-OH based on key parameters relevant to large-scale synthesis.
| Parameter | Tert-butyl 2-amino-2-methylpropanoate HCl | Fmoc-Aib-OH | Boc-Aib-OH |
| Molecular Weight | 195.69 g/mol [3] | 325.37 g/mol | 203.24 g/mol |
| CAS Number | 84758-81-6[3] | 94744-50-0[4] | 30992-29-1 |
| Typical Purity | >95% | >98% | >98% |
| Primary Use | Intermediate for peptide synthesis | Direct use in Fmoc-SPPS | Direct use in Boc-SPPS |
Table 1: General Properties of Aib Derivatives
| Parameter | Tert-butyl 2-amino-2-methylpropanoate HCl | Fmoc-Aib-OH | Boc-Aib-OH |
| Starting Materials | 2-Aminoisobutyric acid, Tert-butanol, Thionyl chloride, HCl | 2-Aminoisobutyric acid, 9-Fluorenylmethyl chloroformate | 2-Aminoisobutyric acid, Di-tert-butyl dicarbonate |
| Key Reagents | Solvents (e.g., Dichloromethane) | Solvents (e.g., Dioxane), Base (e.g., Sodium Carbonate) | Solvents (e.g., Dioxane), Base (e.g., NaOH) |
| Synthesis Complexity | Moderate | Moderate | Moderate |
| Typical Yield | Variable, dependent on esterification method | ~80-95% | ~80-95% |
| Purification | Crystallization | Crystallization | Crystallization |
Table 2: Large-Scale Synthesis and Manufacturing Considerations
| Parameter | Tert-butyl 2-amino-2-methylpropanoate HCl | Fmoc-Aib-OH | Boc-Aib-OH |
| Upfront Cost | Lower | Higher | Moderate |
| Cost per Coupling | Higher (due to in-situ protection) | Lower (direct use) | Lower (direct use) |
| Reagent Consumption | Higher (requires protecting agent and base) | Lower | Lower |
| Process Time | Longer (additional reaction step) | Shorter | Shorter |
| Waste Generation | Higher (byproducts from protection) | Lower | Lower |
| Overall Cost-Effectiveness | Potentially lower for very large scales with optimized in-situ protection, but generally less favorable. | Generally higher due to process efficiency and reliability. | Generally higher due to process efficiency and reliability. |
Table 3: Cost-Benefit Analysis for Large-Scale Synthesis
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 2-aminoisobutyric acid with tert-butanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. Industrial-scale production would likely adapt this process, potentially using a continuous flow reactor to improve efficiency and safety.
Reaction:
Caption: Synthesis of Tert-butyl 2-amino-2-methylpropanoate HCl.
Methodology:
-
Esterification: 2-Aminoisobutyric acid is suspended in a suitable solvent (e.g., dichloromethane).
-
Tert-butanol and a strong acid catalyst (e.g., sulfuric acid) are added.
-
The mixture is heated to reflux until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
The reaction mixture is cooled, and the excess acid is neutralized.
-
The organic layer is washed with water and brine, then dried over a drying agent.
-
Salt Formation: The solvent is evaporated, and the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether).
-
A solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Synthesis of Fmoc-Aib-OH
The industrial synthesis of Fmoc-Aib-OH typically involves the reaction of 2-aminoisobutyric acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
Reaction:
Caption: Synthesis of Fmoc-Aib-OH.
Methodology:
-
Dissolution: 2-Aminoisobutyric acid is dissolved in an aqueous solution of a base, such as sodium carbonate, in a suitable solvent like 1,4-dioxane.
-
Reaction: A solution of 9-fluorenylmethyl chloroformate in the same organic solvent is added dropwise to the amino acid solution while maintaining a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC or HPLC.
-
Work-up: The reaction mixture is acidified to precipitate the Fmoc-Aib-OH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried.
-
Purification: The solvent is evaporated, and the crude product is purified by crystallization to yield pure Fmoc-Aib-OH.
Synthesis of Boc-Aib-OH
The large-scale synthesis of Boc-Aib-OH is commonly achieved by reacting 2-aminoisobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Reaction:
Caption: Synthesis of Boc-Aib-OH.
Methodology:
-
Dissolution: 2-Aminoisobutyric acid is dissolved in an aqueous solution of a base like sodium hydroxide.
-
Reaction: Di-tert-butyl dicarbonate, either neat or dissolved in a suitable solvent (e.g., dioxane), is added to the amino acid solution.
-
The mixture is stirred vigorously at room temperature until the reaction is complete.
-
Work-up: The reaction mixture is washed with a non-polar solvent to remove unreacted Boc anhydride.
-
The aqueous layer is acidified with a suitable acid (e.g., citric acid) to precipitate the Boc-Aib-OH.
-
The product is extracted with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by crystallization.
Performance in Large-Scale Solid-Phase Peptide Synthesis (SPPS)
The primary advantage of using Fmoc-Aib-OH and Boc-Aib-OH over "this compound" in large-scale SPPS is their direct applicability in established protocols.
Caption: Comparison of SPPS workflows.
As the workflow diagram illustrates, the use of "this compound" necessitates an additional, often time-consuming and resource-intensive, in-situ protection step. This step not only complicates the process but also introduces potential side reactions and impurities that can affect the overall yield and purity of the final peptide, leading to more challenging and costly downstream purification.
Conclusion
For researchers and professionals in drug development and large-scale peptide synthesis, the choice of raw materials is a cornerstone of an efficient and cost-effective manufacturing process. While "this compound" may appear as a more economical option based on its initial purchase price, a thorough cost-benefit analysis reveals that the direct-use, pre-protected derivatives, Fmoc-Aib-OH and Boc-Aib-OH, offer significant advantages in a large-scale setting.
The streamlined workflow, reduced reagent consumption, shorter process times, and potentially higher yields and purity associated with Fmoc-Aib-OH and Boc-Aib-OH translate to a lower overall cost of production and a more robust and reliable manufacturing process. Therefore, for large-scale applications, the investment in pre-protected Aib derivatives is generally the more prudent and economically sound strategy.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 2-amino-2-methylpropanoate Hydrochloride
For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl 2-amino-2-methylpropanoate hydrochloride, a common reagent in drug development and chemical synthesis.
Hazard Profile and Safety Summary
Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This understanding informs the necessary safety precautions.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P301+P312: IF SWALLOWED: Call a doctor if you feel unwell.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4]
-
An emergency eyewash station and safety shower should be readily accessible.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Ensure the container is clearly marked as hazardous waste.
3. Professional Disposal:
-
It is imperative to contact a licensed and certified professional waste disposal service for the final disposal of this chemical.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
4. Recommended Disposal Method:
-
The preferred method of disposal involves dissolving or mixing the material with a combustible solvent.[1]
-
This mixture is then to be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]
-
This process must be carried out in compliance with all federal, state, and local environmental regulations.[1]
5. Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment, filter paper, or containers that have come into contact with this compound, must be treated as hazardous waste.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 2-amino-2-methylpropanoate hydrochloride
This guide provides crucial safety, handling, and disposal information for Tert-butyl 2-amino-2-methylpropanoate hydrochloride, tailored for research and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound[1] |
| Synonyms | H-Aib-OtBu HCl, a-Aminoisobutyric acid tert-butyl ester HCl[1] |
| CAS Number | 84758-81-6[1][2] |
| Molecular Formula | C₈H₁₇NO₂·HCl[1] |
| Molecular Weight | 195.69 g/mol [3] |
| Physical Form | White to light-yellow powder or crystals[2] |
Hazard Identification
This chemical is classified as hazardous. The primary risks are associated with inhalation, skin/eye contact, and ingestion.[2] The signal word is "Warning".[2]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source: Sigma-Aldrich[2]
Personal Protective Equipment (PPE)
A thorough hazard assessment is required for specific laboratory protocols.[4][5] The following PPE is the minimum requirement for handling this compound.
| Category | Item | Specifications and Rationale |
| Eye & Face | Chemical Splash Goggles | Must be worn to protect against dust particles and potential splashes.[5][6] A face shield is recommended for bulk handling or when there is a significant splash risk.[7][8] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are required.[6][9] Double-gloving is recommended for added protection.[10] Always consult the manufacturer's compatibility chart for breakthrough times.[7][11] |
| Body | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing.[6][7][11] A chemical-resistant apron should be worn over the lab coat during large-scale operations.[10][11] |
| Respiratory | Chemical Fume Hood | All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[6][12][13] |
| Feet | Closed-toe Shoes | Required to prevent injury from spills or dropped items.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
This workflow minimizes exposure and ensures the integrity of the compound.
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly.[6][13] Prepare all necessary equipment and have a spill kit readily accessible.
-
Equilibration : Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can affect the compound's stability.[10][11]
-
Weighing & Transfer : Conduct all weighing and transfers inside the chemical fume hood.[6] Handle the powder carefully to avoid generating dust.[14] Use anti-static equipment where possible.[14]
-
Solution Preparation : When dissolving the compound, always add the solid to the solvent. If diluting an acidic solution, remember to always add acid to water , never the other way around, to prevent a violent exothermic reaction.[6][8]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[12][13] Decontaminate all equipment and the work area within the fume hood.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator.[2][12] Store in a dedicated corrosives or acid cabinet, away from bases and oxidizing agents.[6][12] Ensure the container is kept upright and in a secondary container.[6]
Caption: Safe handling workflow for this compound.
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12] |
| Skin Contact | Take off immediately all contaminated clothing.[12] Rinse skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation occurs or persists.[15] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration.[12] Call a physician or poison control center immediately.[12] |
| Ingestion | Rinse mouth with water.[12] DO NOT induce vomiting.[12] Call a physician or poison control center immediately.[12] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of unused or expired this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled solid hazardous chemical waste container.[10] |
| Liquid Waste | Collect all reaction mixtures and solvent washes containing the compound into a designated, sealed, and clearly labeled liquid hazardous chemical waste container.[10] Do not empty into drains.[14][16] |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate solid hazardous waste stream.[10] Contaminated clothing should be decontaminated before reuse.[15] |
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 84758-81-6 [sigmaaldrich.com]
- 3. This compound | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. flinnsci.com [flinnsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
